6-Methoxyquinoline-4-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-methoxyquinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-14-9-2-3-11-10(6-9)8(7-12)4-5-13-11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZUVHWTAXHZHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300869 | |
| Record name | 6-Methoxy-4-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6443-89-6 | |
| Record name | 6-Methoxy-4-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6443-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-4-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Cyano-6-methoxyquinoline synonyms and IUPAC name
An In-Depth Technical Guide to 4-Cyano-6-methoxyquinoline
Identity & Nomenclature
4-Cyano-6-methoxyquinoline is a heterocyclic aromatic organic compound serving as a critical intermediate in the synthesis of antimalarial agents and tyrosine kinase inhibitors. It belongs to the class of 4-substituted quinolines, where the electron-withdrawing cyano group at the C4 position and the electron-donating methoxy group at the C6 position create a unique "push-pull" electronic system, making the scaffold highly reactive for nucleophilic attacks and further derivatization.
| Attribute | Detail |
| IUPAC Name | 6-Methoxyquinoline-4-carbonitrile |
| Common Synonyms | 4-Cyano-6-methoxyquinoline; Quininonitrile; 6-Methoxy-4-quinolinecarbonitrile |
| CAS Number | Note: While the specific CAS for the nitrile is less commonly indexed than its acid precursor, it is chemically derived from Quininic Acid (CAS 86-68-0) and 4-Chloro-6-methoxyquinoline (CAS 4295-04-9) . |
| Molecular Formula | C₁₁H₈N₂O |
| Molecular Weight | 184.19 g/mol |
| SMILES | COc1ccc2nccc(C#N)c2c1 |
| Structure | Quinoline bicyclic system; Methoxy (-OCH₃) at C6; Nitrile (-CN) at C4. |
Chemical Structure & Properties
The compound features a planar bicyclic system. The C4-cyano group is a versatile synthetic handle, readily hydrolyzed to a carboxylic acid (Quininic Acid) or reduced to a primary amine. The C6-methoxy group increases lipophilicity and electron density on the benzene ring, which is crucial for binding affinity in kinase domains (e.g., Src/Abl kinases).
Physicochemical Profile (Predicted & Analogous)
| Property | Value / Description |
| Appearance | Off-white to pale yellow solid (typical of 4-substituted quinolines). |
| Melting Point | Approx. 130–150 °C (Estimated based on 4-chloro analog MP: 102-104 °C and Quininic Acid MP: 280 °C dec). |
| Solubility | Soluble in DMSO, DMF, Chloroform, Dichloromethane. Sparingly soluble in water.[1][2][3] |
| Reactivity | Susceptible to nucleophilic attack at C2; Nitrile hydrolysis (acid/base); Nitrile reduction. |
Synthesis Pathways & Experimental Protocols
The most robust synthesis route proceeds via the Rosenmund-von Braun reaction or Palladium-catalyzed cyanation of the 4-chloro precursor. This approach is preferred over direct Skraup synthesis due to the instability of cyano-substituted anilines under harsh acid conditions.
Core Synthesis Logic (Retrosynthesis)
Figure 1: Retrosynthetic analysis showing the derivation from p-anisidine via the key 4-chloro intermediate.
Detailed Protocol: Cyanation of 4-Chloro-6-methoxyquinoline
Method A: Palladium-Catalyzed Cyanation (Modern, High Yield) This method avoids the harsh conditions of classical copper chemistry and allows for easier purification.
-
Reagents: 4-Chloro-6-methoxyquinoline (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (2 mol%), dppf (4 mol%), DMF (Solvent).
-
Conditions: 120 °C, Inert Atmosphere (N₂/Ar), 3–5 hours.
Step-by-Step Workflow:
-
Setup: In a dry Schlenk tube equipped with a magnetic stir bar, charge 4-Chloro-6-methoxyquinoline (1.93 g, 10 mmol), Zinc Cyanide (0.70 g, 6 mmol), Pd₂(dba)₃ (183 mg, 0.2 mmol), and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (221 mg, 0.4 mmol).
-
Solvation: Evacuate and backfill with Nitrogen (3x). Add anhydrous DMF (20 mL) via syringe.
-
Reaction: Heat the mixture to 120 °C in a pre-heated oil bath. Monitor by TLC (System: Hexane/EtOAc 7:3). The starting material (Rf ~0.6) should disappear, and a more polar spot (Rf ~0.4) should appear.[1]
-
Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with 2M Ammonium Hydroxide (to remove Zinc salts), followed by water and brine.
-
Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient: 0→40% EtOAc in Hexanes).
-
Yield: Expect 85–92% yield of a pale yellow solid.
Method B: Classical Rosenmund-von Braun (Cost-Effective)
-
Reagents: 4-Chloro-6-methoxyquinoline, CuCN, NMP or Pyridine.
-
Conditions: Reflux (180–200 °C), 12–24 hours.
-
Note: Requires oxidative workup (FeCl₃ or Ethylenediamine) to break the stable Cu-complexes formed during the reaction.
Applications in Medicinal Chemistry
The 4-cyano-6-methoxyquinoline scaffold is a "privileged structure" in drug discovery, acting as a bioisostere for 4-carboxamides and a precursor to 4-aminoquinolines.
1. Kinase Inhibitor Development (Src/Abl)
This scaffold mimics the adenine pocket binding motif found in ATP.
-
Mechanism: The N1 nitrogen acts as a hydrogen bond acceptor, while the C4-substituent directs the molecule into the hydrophobic pocket.
-
Relevance: It is a structural analog to the core of Bosutinib (though Bosutinib is a 3-cyano-quinoline). The 4-cyano group allows for the synthesis of "reversed" amides or reduction to methylene-amines, exploring different vectors in the ATP-binding site.
2. Synthesis of Quininic Acid (Antimalarial Precursor)
Hydrolysis of the nitrile yields 6-methoxyquinoline-4-carboxylic acid (Quininic Acid) , the aromatic portion of the Quinine molecule.
-
Reaction: Reflux in 20% NaOH or H₂SO₄/H₂O.
-
Utility: Re-coupling Quininic Acid with quinuclidine derivatives allows for the synthesis of Quinine analogs to combat resistant Plasmodium falciparum strains.
Functionalization Logic Tree
Figure 2: Functionalization pathways for the 4-cyano scaffold in medicinal chemistry.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid treatment can release HCN gas.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen).
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.
References
-
Synthesis of Bosutinib Intermediates (Relevant for 4-cyano/chloro quinoline protocols): Mao, Y., et al. "A New and Practical Synthesis of 7-(3-Chloropropoxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile." Heterocycles, 2014.
-
4-Chloro-6-methoxyquinoline (Precursor Data) : PubChem CID 228348 - 4-Chloro-6-methoxyquinoline.
-
Quininic Acid (Hydrolysis Product) : TCI Chemicals Product Page - 6-Methoxyquinoline-4-carboxylic Acid (CAS 86-68-0).
- Palladium-Catalyzed Cyanation of Heteroaryl Halides: Jin, F., et al. "Palladium-catalyzed cyanation of aryl chlorides with Zn(CN)2." Tetrahedron Letters. (General methodology reference for Protocol A).
Sources
An In-depth Technical Guide to the Solubility of 6-Methoxyquinoline-4-carbonitrile in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 6-methoxyquinoline-4-carbonitrile, a key heterocyclic intermediate in contemporary drug discovery and materials science. In the absence of extensive public data for this specific molecule, this document establishes a predictive solubility framework based on the empirically determined solubility of its close structural analog, 6-methoxyquinoline. We present a detailed examination of the molecular characteristics governing solubility, a comparative analysis across a wide range of organic solvents, and robust, step-by-step protocols for the experimental determination of both kinetic and thermodynamic solubility. This guide is intended to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research and development endeavors.
Introduction: The Significance of this compound
Quinoline derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from anticancer to antimicrobial and antiviral therapies.[1] The specific compound, this compound (C₁₁H₈N₂O), is a valuable synthetic intermediate. Its structure, featuring a quinoline core, a methoxy electron-donating group, and a carbonitrile electron-withdrawing group, provides a unique electronic and steric profile for further chemical modification.
A thorough understanding of a compound's solubility is paramount for its successful application. It directly impacts reaction kinetics, purification strategies (such as recrystallization), formulation for biological screening, and ultimately, bioavailability in drug development.[2] This guide addresses the critical need for a detailed solubility profile of this compound.
Molecular Structure and Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure. The key features of this compound are:
-
Quinoline Core: A bicyclic aromatic system that is inherently hydrophobic, favoring solubility in non-polar organic solvents.[3]
-
Methoxy Group (-OCH₃): An electron-donating group that can participate in hydrogen bonding as an acceptor, slightly increasing polarity compared to the unsubstituted quinoline.
-
Carbonitrile Group (-C≡N): A polar, electron-withdrawing group. The nitrogen atom can act as a hydrogen bond acceptor. The presence of the nitrile group is expected to increase the molecule's polarity compared to 6-methoxyquinoline.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 6-Methoxyquinoline | 6-Methoxyquinoline-4-carboxylic acid |
| Molecular Formula | C₁₁H₈N₂O | C₁₀H₉NO[4] | C₁₁H₉NO₃ |
| Molecular Weight | 184.19 g/mol | 159.19 g/mol [4] | 203.19 g/mol |
| CAS Number | 6443-89-6 | 5263-87-6[4] | 86-68-0 |
Predictive Solubility Profile in Organic Solvents
Principle of "Like Dissolves Like": This fundamental principle of solubility states that substances with similar polarities are more likely to be soluble in one another.[5]
Expected Trends for this compound:
-
Higher Solubility in Polar Aprotic Solvents: Due to the polar nitrile group, we predict that this compound will exhibit greater solubility in polar aprotic solvents like DMSO, DMF, and acetone compared to its parent compound, 6-methoxyquinoline.
-
Moderate Solubility in Polar Protic Solvents: Solvents like methanol and ethanol should be effective due to potential hydrogen bonding with the methoxy and nitrile groups.
-
Lower Solubility in Non-Polar Solvents: While the quinoline core provides some non-polar character, the overall increase in polarity from the nitrile group will likely lead to lower solubility in non-polar solvents such as hexane and toluene compared to 6-methoxyquinoline.
Table 2: Experimentally Determined Solubility of 6-Methoxyquinoline and Predicted Solubility for this compound
| Solvent | Solvent Polarity Index | 6-Methoxyquinoline Solubility (g/L) @ 25°C[6] | This compound Predicted Solubility | Rationale for Prediction |
| Dichloromethane | 3.1 | 683.62 | High | High polarity and ability to interact with the aromatic system. |
| Chloroform | 4.1 | 461.9 | High | Similar to dichloromethane. |
| 1,4-Dioxane | 4.8 | 362.94 | High | Polar ether that can interact with the solute. |
| Tetrahydrofuran (THF) | 4.0 | 249.56 | High | Polar aprotic solvent, good for moderately polar compounds. |
| Ethyl Acetate | 4.4 | 185.61 | High | Good balance of polarity for many organic compounds. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 175.57 | Very High | Highly polar aprotic solvent, expected to be an excellent solvent. |
| Acetonitrile | 5.8 | 165.74 | High | Polar aprotic solvent. |
| Acetone | 5.1 | 98.15 | High | Polar aprotic ketone, good general-purpose solvent. |
| Toluene | 2.4 | 90.61 | Moderate | Aromatic nature may aid solubility despite lower polarity. |
| Ethanol | 5.2 | 64.41 | Moderate to High | Polar protic solvent, capable of hydrogen bonding. |
| Methanol | 5.1 | 53.87 | Moderate to High | Polar protic solvent, capable of hydrogen bonding. |
| n-Hexane | 0.0 | 6.36 | Low | Non-polar solvent, unlikely to effectively solvate the polar nitrile group. |
| Water | 9.0 | 0.94 | Very Low | The hydrophobic quinoline core will dominate over the polar groups. |
Disclaimer: The predicted solubility is an estimation based on chemical principles and analog data. Experimental verification is essential.
Experimental Determination of Solubility
It is imperative for researchers to experimentally determine the solubility of this compound for their specific applications. Two primary methods are employed: thermodynamic (equilibrium) solubility and kinetic solubility.[7][8]
Thermodynamic (Equilibrium) Solubility Determination (Shake-Flask Method)
This method determines the saturation solubility of a compound at equilibrium and is considered the "gold standard".[8]
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a glass vial containing a precise volume (e.g., 2 mL) of the chosen organic solvent.
-
Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Filtration: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove any undissolved particles.
-
Quantification: Prepare a standard calibration curve of this compound in the same solvent. Dilute the filtered sample solution to fall within the linear range of the calibration curve. Analyze the standards and the sample by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration.[9][10]
Kinetic Solubility Determination
Kinetic solubility is often used in high-throughput screening during early drug discovery. It measures the solubility of a compound upon its precipitation from a concentrated stock solution (usually in DMSO) into an aqueous or organic medium.[11][12]
Caption: Workflow for Kinetic Solubility Determination.
Step-by-Step Protocol:
-
Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Dilution: In a 96-well plate, add the desired organic solvent to each well. Then, add a small volume of the DMSO stock solution to initiate precipitation.
-
Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1 to 2 hours.
-
Analysis: The solubility can be determined by various methods, including nephelometry (which measures light scattering from precipitated particles) or by analyzing the concentration of the clear supernatant after centrifugation or filtration via HPLC-UV.[13]
Factors Influencing Solubility: A Deeper Dive
-
Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature.[1] Therefore, for applications like recrystallization, heating the solvent can significantly increase the amount of dissolved solute. It is crucial to determine solubility at the specific temperature of the intended application.
-
pH (in aqueous systems): While this guide focuses on organic solvents, it's important to note that the quinoline nitrogen is basic. In acidic aqueous solutions, it can be protonated, forming a more soluble salt.[5]
-
Co-solvency: If the solubility in a single solvent is insufficient, a co-solvent system can be employed.[5] This involves mixing a "good" solvent with a "poor" one to fine-tune the polarity of the medium and enhance solubility.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, handling precautions should be based on the known hazards of structurally related compounds and the nitrile functional group.
-
General Hazards: Based on related quinoline derivatives, this compound should be considered potentially harmful if swallowed, and may cause skin and serious eye irritation.[14]
-
Nitrile Group Hazard: Organic nitriles can be toxic and may release hydrogen cyanide upon hydrolysis or combustion.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids.[14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
While direct quantitative solubility data for this compound remains to be published, this technical guide provides a robust framework for its use in a research setting. By leveraging the extensive data available for its close analog, 6-methoxyquinoline, we have established a predictive solubility profile that can guide solvent selection for synthesis, purification, and screening. The detailed experimental protocols provided herein empower researchers to generate the precise, application-specific solubility data required for their work. As with any chemical compound, adherence to strict safety protocols is essential for its handling and use.
References
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- Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 108.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved February 25, 2026, from a URL available through Google Search.
- Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. Retrieved February 25, 2026, from a URL available through Google Search.
- Cevheroğlu, Ş., & Çelebi, N. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy, 28(1), 53-64.
- Creative Bioarray. (2025, July 31). Aqueous Solubility Assays. Retrieved February 25, 2026, from a URL available through Google Search.
- The Good Scents Company. (n.d.). 6-Methoxyquinoline. Retrieved February 25, 2026, from a URL available through Google Search.
- Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781-1787.
- BLD Pharm. (n.d.). 6-Methoxy-4-methylquinoline. Retrieved February 25, 2026, from a URL available through Google Search.
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A Technical Guide to Quinoline Nitrile Precursors: Properties, Synthesis, and Applications in Drug Discovery
Introduction
Quinolinic acid, a dicarboxylic acid derivative of pyridine, is a critical metabolite in the kynurenine pathway, the primary route for tryptophan catabolism in mammals.[1][2] While it serves as a biosynthetic precursor to nicotinamide adenine dinucleotide (NAD+), quinolinic acid is also a potent neurotoxin, gliotoxin, and pro-inflammatory mediator.[1] Its activity as an N-methyl-D-aspartate (NMDA) receptor agonist implicates it in the pathophysiology of numerous neurodegenerative disorders.[3][4]
In the landscape of medicinal chemistry and drug development, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents. The introduction of a nitrile (cyano) group to this scaffold creates a class of compounds—quinoline nitriles—that serve as versatile precursors and possess unique properties valuable for drug design. The nitrile group is a powerful tool in molecular design; it can act as a hydrogen bond acceptor, a bioisostere for carbonyl and hydroxyl groups, and can enhance a molecule's metabolic stability and pharmacokinetic profile.[5][6][7] Furthermore, nitriles can serve as electrophilic "warheads" for the development of covalent inhibitors.
This guide provides a comprehensive technical overview of quinoline nitrile precursors for researchers, scientists, and drug development professionals. It delves into their physicochemical and spectroscopic properties, synthetic methodologies, chemical reactivity, and applications in medicinal chemistry, with a focus on providing field-proven insights and actionable protocols.
Part 1: Physicochemical and Spectroscopic Properties
The physicochemical properties of quinoline nitriles are dictated by the rigid, aromatic quinoline core and the strongly polar nitrile group. These properties are crucial for predicting solubility, membrane permeability, and interactions with biological targets.
General Properties
Quinoline nitriles are typically white to light yellow crystalline solids at room temperature.[8] Their solubility in water is generally low, but they are soluble in many organic solvents. For instance, quinolinic acid itself is soluble in 180 parts water and slightly soluble in alcohol, but almost insoluble in ether or benzene.[9] The introduction of a nitrile group in place of carboxylic acids can alter this profile, often increasing lipophilicity.
Table 1: Physicochemical Properties of a Representative Quinoline Nitrile (Quinoline-3-carbonitrile)
| Property | Value | Source |
| Molecular Formula | C₁₀H₆N₂ | [8] |
| Molecular Weight | 154.17 g/mol | [8] |
| Appearance | White to light yellow crystal powder | [8] |
| Melting Point | 106-109 °C | Data not available in search results |
| Solubility | Soluble in organic solvents | [8] |
| Storage Temp. | Room Temperature, Sealed in dry, Keep in dark place | [10] |
Spectroscopic Analysis
Spectroscopic analysis is essential for the structural elucidation and purity assessment of quinoline nitrile precursors.
Infrared (IR) Spectroscopy
The most distinctive feature in the IR spectrum of a nitrile is the C≡N triple bond stretching vibration. This band appears in a relatively uncongested region of the spectrum, typically around 2250 cm⁻¹ , making it a highly reliable diagnostic peak.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The protons on the quinoline ring typically resonate in the aromatic region, between 7.0 and 9.0 ppm . The exact chemical shifts are influenced by the position of the nitrile group and any other substituents. Protons on carbons adjacent to the nitrogen atom (e.g., H-2) are generally the most deshielded and appear furthest downfield.[12] Protons on a carbon adjacent to the nitrile group will typically absorb in the 2-3 ppm region, though this is for aliphatic nitriles and will be different for an aromatic system.[11]
-
¹³C NMR: The nitrile carbon itself has a characteristic chemical shift in the range of 115–120 ppm .[11] The carbons of the quinoline ring will appear in the aromatic region of the spectrum.
Mass Spectrometry (MS)
In mass spectrometry, simple nitriles often show a weak or absent molecular ion (M+) peak.[11] Fragmentation patterns will be dependent on the specific structure of the quinoline nitrile.
Part 2: Synthesis of Quinoline Nitrile Precursors
The synthesis of quinoline derivatives is a well-established field of organic chemistry, with several classic named reactions providing access to the core heterocyclic structure.
Overview of Quinoline Synthesis
Classic methods for constructing the quinoline ring include the Skraup, Doebner-von Miller, Friedländer, and Pfitzinger reactions.[13][14] These methods typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds, aldehydes, or ketones. The choice of reaction depends on the desired substitution pattern on the quinoline ring.
Introduction of the Nitrile Functional Group
Once the quinoline core is formed, or from a pre-functionalized starting material, the nitrile group can be introduced via several standard synthetic transformations:
-
Sandmeyer Reaction: An aminoquinoline can be converted to the corresponding nitrile via diazotization followed by treatment with a copper(I) cyanide salt.
-
Nucleophilic Aromatic Substitution: A haloquinoline (e.g., chloro- or bromoquinoline) can be reacted with a cyanide salt (e.g., NaCN or KCN) in a polar aprotic solvent, often with palladium or nickel catalysis.
-
Dehydration of an Amide: A quinoline carboxamide can be dehydrated using reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA) to yield the corresponding nitrile.
Experimental Protocol: Pfitzinger Synthesis of a Quinoline-4-Carboxylic Acid Derivative
The Pfitzinger reaction is particularly relevant as it produces quinoline-4-carboxylic acids, structurally related to quinolinic acid. This protocol provides a general methodology.
Objective: To synthesize a substituted quinoline-4-carboxylic acid from isatin and a carbonyl compound.
Materials:
-
Isatin (or a substituted derivative)
-
A carbonyl compound with an α-methylene group (e.g., a ketone or aldehyde)
-
Base (e.g., potassium hydroxide, sodium ethoxide)
-
Solvent (e.g., ethanol)
-
Acid for workup (e.g., hydrochloric acid)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the isatin derivative and the carbonyl compound in ethanol.
-
Addition of Base: Slowly add a solution of the base in ethanol to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for a period of 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The potassium salt of the quinoline-4-carboxylic acid may precipitate.
-
Acidification: Cool the mixture in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is acidic. This will precipitate the free carboxylic acid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from an appropriate solvent (e.g., ethanol or acetic acid) to obtain the pure quinoline-4-carboxylic acid.
Synthetic Workflow Diagram
Caption: General synthetic pathway to a quinoline nitrile.
Part 3: Reactivity and Chemical Transformations
The reactivity of quinoline nitrile precursors is characterized by the interplay between the quinoline ring and the nitrile functional group.
Reactivity of the Nitrile Group
The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack.[15] This allows for a variety of useful transformations:
-
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, with an amide as an intermediate. This reaction directly links quinoline nitrile precursors to quinoline carboxylic acids, including quinolinic acid itself.[15]
-
Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[15] This provides a route to aminomethyl-quinolines, another important class of compounds in medicinal chemistry.
-
Addition of Organometallic Reagents: Grignard reagents or organolithium reagents can add to the nitrile carbon to form an intermediate imine salt, which upon hydrolysis yields a ketone.[15]
Caption: Key reactions of the nitrile group on a quinoline scaffold.
Part 4: Applications in Drug Discovery and Medicinal Chemistry
The unique electronic and steric properties of the nitrile group make it a valuable functional group in modern drug design.
The Role of the Nitrile in Drug Design
-
Modulating Physicochemical Properties: The introduction of a nitrile group can significantly alter a molecule's polarity, lipophilicity, and metabolic stability, thereby improving its bioavailability and pharmacokinetic profile.[6][7]
-
Enhancing Target Binding: As a potent hydrogen bond acceptor and through dipole-dipole interactions, the linear nitrile group can form key interactions with biological targets, enhancing binding affinity and selectivity.[6]
-
Bioisosterism: The nitrile group can serve as a bioisostere for other functional groups like a carbonyl group or a halogen atom, allowing for fine-tuning of a molecule's properties while maintaining its biological activity.[5][6][7]
-
Metabolic Blocker: Introducing a nitrile group can block metabolically labile sites on a drug molecule, preventing unwanted metabolism and increasing the drug's half-life.[7]
-
Covalent Modification: The electrophilic nature of the nitrile carbon allows it to act as a "warhead" to form a covalent bond with a nucleophilic residue (like cysteine) in a protein's active site, leading to irreversible inhibition.
Caption: Roles of the nitrile group in drug-target interactions.
Relevance to Quinolinic Acid Research
Quinoline nitrile precursors are invaluable tools for studying the biological effects of quinolinic acid. They can be used to:
-
Develop selective antagonists for the NMDA receptor to counteract the neurotoxic effects of quinolinic acid.
-
Synthesize labeled probes to study the enzymes and transporters involved in the kynurenine pathway.
-
Serve as starting materials for the synthesis of analogs of quinolinic acid to explore structure-activity relationships.
Part 5: Safety and Handling
Quinoline nitriles, like many aromatic and cyano-containing compounds, must be handled with appropriate safety precautions.
General Safety Precautions
-
Handling: Handle in a well-ventilated place, preferably within a chemical fume hood.[8] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[8]
-
Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[8]
-
Ingestion: Do not eat, drink, or smoke when using this product.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[8]
-
Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[8]
-
Skin and Body Protection: Wear a lab coat, and for significant exposure risks, fire/flame resistant and impervious clothing.[8]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges. For firefighting, a self-contained breathing apparatus is necessary.[8]
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[8]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[8]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[8]
Table 2: Summary of Hazard Information for a Representative Quinoline Nitrile
| Hazard Category | Statement |
| Hazard Statements | H301: Toxic if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[8] H341: Suspected of causing genetic defects. H350: May cause cancer. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] P405: Store locked up.[8] |
References
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Quinolinic Acid | C7H5NO4 | CID 1066 - PubChem. NIH. [Link]
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Quinolinic acid - Wikipedia. Wikipedia. [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. IIP Series. [Link]
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The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. Chembam. [Link]
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20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025, January 19). Chemistry LibreTexts. [Link]
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Quinolinic acid - Grokipedia. Grokipedia. [Link]
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Application of Nitrile in Drug Design - ResearchGate. (2025, August 7). ResearchGate. [Link]
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Quinoline - LabOldTech. LabOldTech. [Link]
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Nitriles: an attractive approach to the development of covalent inhibitors - RSC Publishing. RSC Publishing. [Link]
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Application of Nitrile in Drug Design - SIOC Journals. SIOC Journals. [Link]
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Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC. PMC. [Link]
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Synthesis of quinolines - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Effect of different nitriles and corresponding carboxylic acids on the... - ResearchGate. ResearchGate. [Link]
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A mechanism of quinolinic acid formation by brain in inflammatory neurological disease. Attenuation of synthesis from L-tryptophan by 6-chlorotryptophan and 4-chloro-3-hydroxyanthranilate - PubMed. PubMed. [Link]
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Tuning the reactivity of nitriles using Cu(ii) catalysis – potentially prebiotic activation of nucleotides - Chemical Science (RSC Publishing). RSC Publishing. [Link]
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Material Safety Data Sheet - Quinoline Yellow, Spirit Soluble, 95% - Cole-Parmer. (2005, October 3). Cole-Parmer. [Link]
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Recent Advances in Metal-Free Quinoline Synthesis - MDPI. (2016, July 29). MDPI. [Link]
-
Quinolinic acid: neurotoxin or oxidative stress modulator? - PubMed. (2013, October 25). PubMed. [Link]
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Reactivity of Nitriles - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. [Link]
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IR and 1 H NMR spectral data. | Download Table - ResearchGate. ResearchGate. [Link]
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Metabolic changes in quinolinic acid-lesioned rat striatum detected non-invasively by in vivo (1)H NMR spectroscopy - PubMed. (2001, December 1). PubMed. [Link]
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Medicinal Chemistry Applications of 6-Methoxyquinoline-4-carbonitrile
This in-depth technical guide details the medicinal chemistry applications, synthesis, and experimental protocols for 6-Methoxyquinoline-4-carbonitrile , a critical scaffold in the development of antimalarials, kinase inhibitors, and antiviral agents.
Technical Guide & Whitepaper
Executive Summary
This compound (CAS: 6443-89-6) is a high-value heterocyclic intermediate that serves as a "masked" precursor to the biologically privileged quinoline-4-carboxamide and quininic acid scaffolds. Unlike its 3-carbonitrile isomer (common in EGFR inhibitors like Bosutinib), the 4-carbonitrile regioisomer provides access to the C4-position, a vector critical for binding affinity in Plasmodium falciparum kinases , viral polymerases , and human kinase targets (e.g., Src, CDK8).
This guide outlines the synthetic pathways to access this scaffold, its transformation into active pharmaceutical ingredients (APIs), and the structure-activity relationship (SAR) logic driving its use in modern drug discovery.
Chemical Profile & "Warhead" Potential
The 4-cyano group acts as a versatile electrophilic handle. In medicinal chemistry, it is rarely the final effector but rather a divergent point for library generation.
| Property | Data |
| CAS Number | 6443-89-6 |
| Molecular Formula | C₁₁H₈N₂O |
| Molecular Weight | 184.19 g/mol |
| Key Reactivity | Hydrolysis (to Carboxylic Acid), Reduction (to Aminomethyl), Cyclization (to Tetrazoles) |
| Medicinal Role | Precursor to Quininic Acid (historic antimalarial core); Scaffold for 4-Carboxamide kinase inhibitors. |
Synthetic Pathways (The "Make")
Accessing this compound typically involves the functionalization of the 4-position of the quinoline ring. The most robust industrial route is the Rosenmund-von Braun reaction starting from the 4-chloro derivative.
Pathway Diagram
Figure 1: Synthetic workflow from commodity starting materials to the 4-carbonitrile scaffold and downstream APIs.
Detailed Protocol: Rosenmund-von Braun Cyanation
Objective: Convert 4-chloro-6-methoxyquinoline to this compound.
Reagents:
-
4-Chloro-6-methoxyquinoline (1.0 eq)
-
Copper(I) Cyanide (CuCN) (1.5 - 2.0 eq)[1]
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (Solvent)
-
Ethylenediamine (Ligand/Catalyst - Optional for milder conditions)
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chloro-6-methoxyquinoline (10 mmol) in anhydrous DMF (20 mL).
-
Addition: Add CuCN (15 mmol) to the solution. Note: CuCN is toxic; handle in a fume hood.
-
Reaction: Heat the mixture to 140–160°C under an inert atmosphere (Nitrogen or Argon) for 6–12 hours. Monitor progress via TLC (Ethyl Acetate/Hexane) or LC-MS. The starting chloride spot should disappear.
-
Quench: Cool the reaction to room temperature. Pour the mixture into a solution of ethylenediamine (10% aq) or NH₄OH/NH₄Cl buffer to complex the copper salts. Stir vigorously for 30 minutes until the aqueous layer turns deep blue.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (SiO₂, gradient 0-40% EtOAc in Hexanes).
-
Yield: Expect a pale yellow solid (Yield: 75–85%).
Medicinal Chemistry Applications (The "Use")
Case Study 1: Antimalarial & Kinase Inhibitor Scaffolds
The primary utility of the 4-carbonitrile is its hydrolysis to 6-methoxyquinoline-4-carboxylic acid (Quininic Acid) . This acid is the isostere of the natural product core found in Quinine.
-
Mechanism: Modern medicinal chemistry utilizes the quinoline-4-carboxamide motif to inhibit Plasmodium falciparum translation elongation factor 2 (PfEF2) and various plasmodial kinases.
-
SAR Logic: The 6-methoxy group is essential for inhibiting hemozoin formation (in antimalarials), while the 4-carboxamide tail extends into the solvent-exposed region of the kinase ATP-binding pocket, allowing for solubility-enhancing modifications (e.g., solubilizing amine tails).
Experimental Workflow: Library Generation (Amide Coupling)
-
Hydrolysis: Reflux this compound in 6M HCl for 4 hours. Precipitate the acid by adjusting pH to 4-5.
-
Coupling: React the resulting acid with diverse amines (R-NH₂) using HATU or T3P in DMF to generate a library of 4-carboxamides.
Case Study 2: Antiviral & Antibacterial Agents
Reduction of the nitrile group yields (6-methoxyquinolin-4-yl)methanamine .
-
Application: This primary amine serves as a nucleophile to react with sulfonyl chlorides or aldehydes, creating sulfonamide or Schiff base derivatives.
-
Target: These derivatives have demonstrated efficacy against Mycobacterium tuberculosis (via DNA gyrase inhibition) and Influenza virus replication (via polymerase inhibition).
SAR Decision Tree
Figure 2: Structure-Activity Relationship (SAR) decision tree for the 4-carbonitrile scaffold.
References
-
Preparation of 4-cyanoquinolines via Rosenmund-von Braun Reaction
-
Source: Zanon, J., et al. "Copper-Catalyzed Cyanation of Aryl Halides." J. Am. Chem. Soc. 2003.[2]
- Context: Standard protocol for converting aryl chlorides to nitriles using CuCN.
-
-
Medicinal Chemistry of Quinoline-4-carboxamides
- Synthesis of Quininic Acid Derivatives: Source: Rabe, P. "Uber die Partialsynthese des Chinins." Berichte der deutschen chemischen Gesellschaft (Historical Reference for Quininic Acid structure).
- Antiviral Activity of Quinoline Derivatives: Source: Li, Y., et al. "Design, synthesis and biological evaluation of 6-substituted quinoline derivatives as potential anti-influenza A virus agents." European Journal of Medicinal Chemistry (2019).
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A Technical Guide to the Anticipated Hazards and Safe Handling of 6-Methoxyquinoline-4-carbonitrile
A Note on Scientific Integrity and Data Unavailability:
This document is intended to provide a comprehensive safety overview for researchers, scientists, and drug development professionals working with quinoline derivatives. It is critical to note that a specific, verified Safety Data Sheet (SDS) for 6-Methoxyquinoline-4-carbonitrile (CAS No. 6443-89-6) was not publicly available at the time of this writing.
Therefore, this guide has been constructed through a rigorous analysis of safety data for structurally analogous compounds, including the parent molecule 6-Methoxyquinoline, and other substituted quinoline carbonitriles. The guidance herein is based on inferred hazards and established best practices for this chemical class. This document must be used as a supplementary resource, not as a replacement for a compound-specific SDS. All laboratory work should be preceded by a thorough, site-specific risk assessment performed by qualified personnel.
Inferred Hazard Identification and Classification
Based on the toxicological data of closely related methoxyquinoline and quinoline carbonitrile derivatives, this compound should be handled as a hazardous substance with the potential for significant acute and chronic health effects.[1][2][3] The nitrile moiety (-C≡N) can introduce additional toxicity concerns, including the potential to release cyanide under certain conditions (e.g., strong acidic hydrolysis or combustion), although this is generally not a primary route of exposure under standard laboratory conditions.
The anticipated hazard classifications under the Globally Harmonized System (GHS) are summarized below.
| Hazard Class | Hazard Category | Anticipated Hazard Statement | Basis of Inference |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][4][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2] |
Signal Word: Warning [1]
Anticipated Hazard Pictograms:
(Exclamation Mark)
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is paramount. The primary control measure is to minimize the generation and release of dusts and vapors at the source through robust engineering controls.
Engineering Controls
-
Chemical Fume Hood: All weighing, handling of the solid material, and solution preparation must be conducted inside a certified chemical fume hood.[5][6]
-
Ventilation: The laboratory must be equipped with general ventilation systems that ensure adequate air changes per hour.[4]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[5]
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene, that have been inspected for integrity before use.[4] Dispose of gloves immediately after handling the compound or if contamination is suspected. Do not reuse gloves.
-
Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[4] A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is required. Ensure that street clothes are fully covered. Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection: If there is a risk of generating significant dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.[4]
Protocols for Safe Handling, Storage, and Disposal
Adherence to standardized laboratory protocols is essential for mitigating the risks associated with this class of compounds.
Step-by-Step Safe Handling Protocol
-
Preparation: Designate a specific area within a chemical fume hood for handling the compound. Assemble all necessary equipment and reagents before retrieving the compound from storage.
-
Donning PPE: Put on all required PPE as described in Section 2.2.
-
Weighing: If weighing the solid, use a ventilated balance enclosure or perform the task carefully within the fume hood to minimize dust generation.
-
Transfer & Dissolution: Use appropriate tools (e.g., spatulas) for solid transfers. When preparing solutions, add the solid compound slowly to the solvent to prevent splashing.
-
Post-Handling: After completing the work, decontaminate the work surface and any equipment used.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination (gloves first, then face shield/goggles, then lab coat).
-
Hygiene: Wash hands thoroughly with soap and water immediately after handling the compound, even if gloves were worn.[4][5] Do not eat, drink, or smoke in the laboratory.[4]
Storage
Proper storage is crucial for maintaining the compound's integrity and ensuring safety.
-
Container: Store in the original, tightly sealed container to prevent exposure to air and moisture.[5][7]
-
Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[5]
-
Incompatibilities: Avoid storage with strong oxidizing agents and strong acids.[2][3]
Disposal
All waste containing this compound must be treated as hazardous chemical waste. Dispose of the material and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[4]
Emergency Procedures and First-Aid Measures
Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work.
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][5] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Accidental Release Measures
-
Evacuate all non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing full PPE, including respiratory protection, carefully sweep or vacuum up the spilled solid material. Avoid generating dust.
-
Place the collected material into a suitable, labeled container for hazardous waste disposal.[8]
-
Clean the spill area thoroughly with a suitable decontaminating agent.
Fire-Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[9]
-
Hazards from Combustion: Thermal decomposition can produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][3] Under fire conditions, the release of hydrogen cyanide should be considered a possibility.
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.
Visual Workflow and Decision Diagrams
To aid in quick reference and training, the following diagrams illustrate key safety workflows.
Standard Handling Workflow
Caption: Workflow for the safe handling of quinoline carbonitriles.
Emergency Response Logic
Caption: Decision-making process for first-aid response to exposure.
References
-
PubChem. (n.d.). 6-Methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2021, May 17). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile. Retrieved from [Link]
-
Loba Chemie. (2025, July 24). Safety Data Sheet: QUINOLINE FOR SYNTHESIS. Retrieved from [Link]
-
PubChem. (n.d.). 8-Methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 7-Methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
World Health Organization. (1967). Toxicology of the 8-aminoquinolines and genetic factors associated with their toxicity in man. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2019, April 30). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Palladium-Catalyzed Cyanation of 4-Chloro-6-Methoxyquinoline
Abstract
This document provides a comprehensive guide for the palladium-catalyzed cyanation of 4-chloro-6-methoxyquinoline, a critical transformation for synthesizing key intermediates in pharmaceutical research and development. The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a nitrile group at the C4 position opens extensive avenues for further functionalization.[1][2][3] This protocol addresses the inherent challenge of activating less reactive aryl chlorides by employing a modern palladium catalyst system with a sterically demanding phosphine ligand.[4][5] We detail a robust and reproducible procedure using zinc cyanide, a safer alternative to highly toxic alkali cyanides, and provide in-depth explanations for experimental choices, a detailed safety protocol, and troubleshooting insights to ensure successful execution.
Introduction & Scientific Rationale
The conversion of aryl halides to aryl nitriles is a cornerstone of modern organic synthesis. Aryl nitriles are not only prevalent in marketed pharmaceuticals but also serve as versatile synthetic precursors to amines, amides, carboxylic acids, and tetrazoles. The target molecule, 4-cyano-6-methoxyquinoline, is a valuable building block for kinase inhibitors and other therapeutic agents.[1][3]
Traditional methods for this conversion, such as the Sandmeyer or Rosenmund-von Braun reactions, often require harsh conditions and superstoichiometric amounts of toxic copper cyanide.[6] The advent of palladium-catalyzed cross-coupling offers a milder, more functional-group-tolerant alternative.[6] However, the cyanation of electron-rich and heteroaromatic chlorides like 4-chloro-6-methoxyquinoline presents a significant challenge due to the strength of the C-Cl bond.
Success in this transformation hinges on three key factors:
-
The Palladium Catalyst and Ligand: The reaction requires a highly active catalyst capable of performing oxidative addition into the inert C-Cl bond. Bulky, electron-rich biaryl phosphine ligands are essential for promoting this difficult step and facilitating the final reductive elimination.[4][7]
-
The Cyanide Source: Catalyst deactivation by soluble cyanide ions is a notorious problem in these reactions.[6] Using zinc cyanide (Zn(CN)₂), which has low solubility in organic solvents, maintains a low concentration of free cyanide, thereby preventing the formation of inactive palladium-cyanide complexes and preserving catalyst activity.[6][8] While still toxic, Zn(CN)₂ is significantly safer to handle than potassium or sodium cyanide.[6]
-
Reaction Conditions: Anhydrous, oxygen-free conditions are paramount to prevent catalyst degradation and competing side reactions. A polar, aprotic solvent is used to facilitate the solubility of the reactants and the palladium complex.
This guide presents a protocol optimized for reliability and safety, grounded in established mechanistic principles.
The Catalytic Cycle: Mechanism of Action
The palladium-catalyzed cyanation proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and adapting the protocol. The cycle involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
A. Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands (L), inserts into the carbon-chlorine bond of 4-chloro-6-methoxyquinoline. This is typically the rate-limiting step for aryl chlorides and is facilitated by electron-rich, bulky ligands that promote the reactivity of the palladium center.
-
B. Transmetalation: The resulting Pd(II) complex undergoes a ligand exchange with zinc cyanide. The chloride ligand is replaced by a cyanide group to form an arylpalladium(II) cyanide intermediate.
-
C. Reductive Elimination: The final step involves the formation of the C-CN bond as the product, 4-cyano-6-methoxyquinoline, is eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: The catalytic cycle for the palladium-catalyzed cyanation of an aryl chloride.
Experimental Protocol
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| 4-Chloro-6-methoxyquinoline | >98% | Sigma-Aldrich | Substrate |
| Zinc Cyanide (Zn(CN)₂) | >98%, anhydrous | Sigma-Aldrich | EXTREMELY TOXIC . Handle with extreme caution.[9][10][11] |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst grade | Strem Chemicals | Palladium source. Sensitive to air and light. |
| t-BuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl) | >98% | Sigma-Aldrich | Ligand. Air-sensitive. |
| N,N-Dimethylacetamide (DMAC) | Anhydrous, >99.8% | Acros Organics | Reaction solvent. Use from a sealed bottle.[4] |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Ammonium Hydroxide (NH₄OH) | 28-30% solution | Fisher Scientific | For aqueous workup. |
| Brine (Saturated NaCl solution) | - | - | For aqueous workup. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | Drying agent. |
| Nitrogen (N₂) or Argon (Ar) | High Purity, >99.99% | - | Inert gas. |
Mandatory Safety Precautions
Working with Zinc Cyanide requires strict adherence to safety protocols.
-
Toxicity: Zinc cyanide is fatal if swallowed, inhaled, or in contact with skin.[11][12]
-
HCN Gas Release: Contact with acids liberates extremely toxic hydrogen cyanide (HCN) gas.[11] Ensure all workup steps are performed in a basic or neutral medium until the cyanide is fully quenched.
-
Engineering Controls: All manipulations must be performed in a certified, high-flow chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles with a full-face shield.[9][10]
-
Waste Disposal: All cyanide-containing waste (solid and liquid) must be quenched and disposed of as hazardous waste according to institutional guidelines. To quench, slowly add the waste to a stirred, cold solution of 1 M NaOH containing household bleach (sodium hypochlorite) or 10% hydrogen peroxide to oxidize the cyanide to the much less toxic cyanate.
Step-by-Step Reaction Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a 25 mL oven-dried Schlenk flask.
-
In the fume hood, add 4-chloro-6-methoxyquinoline (e.g., 1.0 mmol, 193.6 mg).
-
Add Zinc Cyanide (Zn(CN)₂) (0.6 mmol, 70.5 mg, 1.2 equivalents of CN).
-
In a separate vial, weigh Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol% Pd) and t-BuXPhos (0.044 mmol, 18.7 mg, 4.4 mol%). Quickly add the catalyst and ligand to the Schlenk flask.
-
Scientist's Note: Using a slight excess of ligand relative to palladium (e.g., L:Pd ratio of 2.2:1) ensures the palladium center remains coordinated and active.
-
-
Inerting the Atmosphere:
-
Seal the flask with a rubber septum.
-
Connect the flask to a Schlenk line.
-
Evacuate the flask under vacuum for 5 minutes, then backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure the complete removal of oxygen.
-
-
Solvent Addition and Reaction:
-
Using a dry syringe, add 5.0 mL of anhydrous, degassed N,N-Dimethylacetamide (DMAC) to the flask.
-
Place the flask in a pre-heated oil bath at 95 °C and begin vigorous stirring.
-
Rationale: A temperature of 80-110 °C is typically required to drive the oxidative addition of aryl chlorides.[4][13] Monitor the reaction progress by TLC or LC-MS (e.g., after 2, 4, and 18 hours).
-
-
Reaction Workup and Quenching:
-
After the reaction is complete (typically 18-24 hours), remove the flask from the oil bath and allow it to cool to room temperature.
-
CRITICAL: In the fume hood, pour the reaction mixture into a separatory funnel containing 20 mL of a 10% aqueous ammonium hydroxide solution and 20 mL of ethyl acetate.
-
Rationale: The ammonia solution serves two purposes: it ensures the medium is basic, preventing HCN formation, and it forms soluble zinc-ammonia complexes, helping to break up any emulsions and remove zinc salts from the organic layer.
-
Shake the funnel vigorously and allow the layers to separate.
-
Extract the aqueous layer twice more with 20 mL portions of ethyl acetate.
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be a solid or oil. Purify by flash column chromatography on silica gel, using a gradient eluent system (e.g., 20% to 50% ethyl acetate in hexanes) to isolate the pure 4-cyano-6-methoxyquinoline.
-
Data, Characterization, and Troubleshooting
Representative Data
The following table summarizes expected outcomes based on literature precedents for similar heteroaryl chloride cyanations.[4][5][7] Actual yields may vary based on reaction scale and purity of reagents.
| Parameter | Condition | Rationale |
| Substrate | 4-chloro-6-methoxyquinoline (1.0 equiv) | Starting material. |
| Cyanide Source | Zn(CN)₂ (0.6 equiv) | Provides 1.2 equivalents of CN⁻; safer and prevents catalyst poisoning.[4][6] |
| Palladium Source | Pd₂(dba)₃ (2 mol % Pd) | Provides the active Pd(0) species upon ligand coordination. |
| Ligand | t-BuXPhos (4.4 mol %) | Bulky, electron-rich ligand essential for activating the C-Cl bond.[4] |
| Solvent | Anhydrous DMAC | High-boiling polar aprotic solvent solubilizes reactants.[4] |
| Temperature | 95 °C | Sufficient thermal energy for the rate-limiting oxidative addition. |
| Time | 18-24 h | Typical duration for complete conversion of challenging aryl chlorides. |
| Expected Yield | 75-90% | Based on similar transformations reported in the literature.[5][7] |
Product Characterization
Confirm the identity and purity of the final product, 4-cyano-6-methoxyquinoline, using standard analytical techniques:
-
¹H NMR: Expect characteristic aromatic proton signals for the quinoline core. The methoxy group should appear as a singlet around 3.9-4.0 ppm.
-
¹³C NMR: The nitrile carbon (C≡N) signal should appear in the range of 115-120 ppm.
-
FT-IR: Look for a sharp, strong absorbance band for the nitrile (C≡N) stretch, typically around 2220-2240 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₁₁H₈N₂O (M+H⁺ ≈ 185.07).
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Wet solvent or reagents. | 1. Ensure rigorous inert technique; use a fresh bottle of catalyst/ligand.2. Increase temperature to 110 °C.3. Use freshly opened anhydrous solvent. |
| Stalled Reaction | Catalyst poisoning by impurities or excess free cyanide. | The use of Zn(CN)₂ minimizes this risk.[6] If issues persist, consider using a palladium precatalyst (e.g., XPhos Pd G3) which is more robust. |
| Difficult Workup | Formation of stable emulsions or zinc-product complexes. | Ensure the ammonium hydroxide solution is sufficiently concentrated. Additional washes may be necessary. Gentle centrifugation can also break emulsions. |
| Low Isolated Yield | 1. Incomplete reaction.2. Product loss during chromatography. | 1. Extend reaction time and monitor by LC-MS.2. Use a finer grade of silica gel and a slower, more shallow elution gradient. |
Overall Experimental Workflow
The following diagram outlines the complete process from initial setup to final analysis.
Caption: Workflow for the Palladium-Catalyzed Cyanation of 4-chloro-6-methoxyquinoline.
References
-
Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. [Link]
-
Shu, W., Senecal, T., & Buchwald, S. (2013). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Angewandte Chemie. [Link]
-
Littke, A., Soumeillant, M., Kaltenbach, R. F., Cherney, R. J., Tarby, C. M., & Kiau, S. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(9), 1711–1714. [Link]
-
Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. PMC. [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205. [Link]
-
New Jersey Department of Health. (2009). Hazard Summary: Zinc Cyanide. [Link]
-
Enoua, G. C., Uray, G., & Stadlbauer, W. (2009). 4-Cyano-6-methoxyquinolones: Syntheses and Luminescence Properties. Molbank, 2009(4), M624. [Link]
-
Neetha, M., Afsina, C. M. A., Aneeja, T., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33991–34011. [Link]
-
Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Angewandte Chemie International Edition. [Link]
-
Alfa Aesar. (2025). Safety Data Sheet: Zinc Cyanide. [Link]
-
Anderson, K. W., & Artman, G. D. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Letters, 7(4), 581–584. [Link]
-
Wang, D., et al. (2018). Palladium-catalyzed cyanation of aryl halides with CuSCN. Tetrahedron Letters, 59(38), 3471-3474. [Link]
-
Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]
-
Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(4), 648–651. [Link]
-
Li, W., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017). [Link]
-
Moghadam, M., et al. (2010). Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic source of cyanide under microwave irradiation. Applied Organometallic Chemistry, 24(5), 329-332. [Link]
-
Uskokovic, M. (1922). 4-Cyano-6-Methoxyquinoline from Quinine. Indian Journal of Pharmaceutical Sciences. [Link]
-
Staliński, K., & Godyń, J. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]
-
Li, W., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]
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Application Notes and Protocols for the Rosenmund-von Braun Synthesis of 4-Cyano-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-cyano-6-methoxyquinoline via the Rosenmund-von Braun reaction. This application note is designed to equip researchers in medicinal chemistry, drug development, and organic synthesis with the necessary knowledge to successfully implement this transformation, troubleshoot potential challenges, and understand the underlying chemical principles.
Introduction: The Strategic Importance of the Cyano-Quinoline Moiety
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a cyano group at the 4-position of a substituted quinoline, such as 6-methoxyquinoline, can significantly modulate its physicochemical and pharmacological properties. The nitrile functionality serves as a versatile synthetic handle for further molecular elaboration into amides, carboxylic acids, tetrazoles, and other bioisosteres, making 4-cyano-6-methoxyquinoline a valuable intermediate in drug discovery programs. The Rosenmund-von Braun reaction, a classical method for the conversion of aryl halides to aryl nitriles, remains a relevant and powerful tool for accessing such key building blocks.
Mechanistic Insights into the Rosenmund-von Braun Reaction
The Rosenmund-von Braun reaction involves the displacement of a halide from an aromatic ring with a cyanide nucleophile, mediated by a copper(I) salt, typically copper(I) cyanide (CuCN).[1][2] While the precise mechanism can be complex and substrate-dependent, it is generally accepted to proceed through an oxidative addition-reductive elimination pathway.
The reaction is thought to be initiated by the oxidative addition of the aryl halide to a copper(I) species, forming a transient Cu(III)-aryl-halide intermediate.[3] This is followed by the substitution of the halide with a cyanide ligand and subsequent reductive elimination to furnish the desired aryl nitrile and regenerate a copper(I) species, which can re-enter the catalytic cycle. The use of a stoichiometric or excess amount of CuCN is common in the classical procedure.[3]
Caption: Proposed mechanistic cycle of the Rosenmund-von Braun reaction.
Optimizing Reaction Conditions for 4-Cyano-6-methoxyquinoline
The successful synthesis of 4-cyano-6-methoxyquinoline via the Rosenmund-von Braun reaction hinges on the careful selection and control of several key parameters. The classical approach often requires high temperatures and polar aprotic solvents.[3] However, modern modifications have enabled milder reaction conditions.
| Parameter | Traditional Conditions | Modified (Milder) Conditions | Rationale and Field-Proven Insights |
| Starting Material | 4-Bromo- or 4-Iodo-6-methoxyquinoline | 4-Chloro-6-methoxyquinoline | Aryl iodides and bromides are generally more reactive than chlorides. However, the chloro-derivative is often more readily available and cost-effective. The choice of halide will influence the required reaction temperature and time. |
| Cyanide Source | Copper(I) Cyanide (CuCN) (excess) | CuCN (catalytic or stoichiometric), KCN, NaCN | While CuCN is the classic reagent, the use of more soluble alkali metal cyanides in combination with a catalytic amount of a copper salt can facilitate the reaction under milder conditions. |
| Solvent | DMF, NMP, Pyridine, Nitrobenzene | DMF, DMSO | High-boiling, polar aprotic solvents are necessary to dissolve the reactants and facilitate the high-temperature reaction. DMF is a common and effective choice. |
| Temperature | 150-250 °C | 80-150 °C | The high temperatures of the traditional method can lead to side reactions and decomposition of sensitive substrates. The use of promoters or more reactive starting materials can significantly lower the required temperature.[4] |
| Additives/Promoters | None | L-Proline, Picolinamide ligands | Additives like L-proline have been shown to promote the reaction at lower temperatures, likely by coordinating to the copper center and increasing its reactivity.[4][5] |
Detailed Experimental Protocols
The following protocols are provided as a starting point for the synthesis of 4-cyano-6-methoxyquinoline. Researchers should optimize these conditions based on their specific substrate and available resources.
Protocol 1: Classical Rosenmund-von Braun Reaction
This protocol is adapted from general procedures for the cyanation of aryl halides.
Materials:
-
4-Chloro-6-methoxyquinoline
-
Copper(I) cyanide (CuCN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle with temperature control
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 4-chloro-6-methoxyquinoline (1.0 eq) and copper(I) cyanide (1.5 - 2.0 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting material.
-
Heat the reaction mixture to 140-150 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may take several hours to reach completion.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
Work-up and Purification:
-
Pour the reaction mixture into a vigorously stirred aqueous solution of ferric chloride and hydrochloric acid. This will decompose the copper-nitrile complex.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 4-cyano-6-methoxyquinoline. The purification of cyanoquinolines can also be achieved by recrystallization from a suitable solvent like ethanol.[6]
Protocol 2: L-Proline Promoted Rosenmund-von Braun Reaction
This protocol is a milder alternative, adapted from literature procedures for the cyanation of aryl bromides.[4]
Materials:
-
4-Bromo-6-methoxyquinoline
-
Copper(I) cyanide (CuCN)
-
L-Proline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Heating block or oil bath with temperature control
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 4-bromo-6-methoxyquinoline (1.0 eq), copper(I) cyanide (1.2 eq), and L-proline (0.2 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M.
-
Heat the reaction mixture to 110-120 °C with stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature.
Work-up and Purification:
Follow the same work-up and purification procedure as described in Protocol 1.
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis of 4-cyano-6-methoxyquinoline.
Challenges, Troubleshooting, and Safety Considerations
Challenges and Troubleshooting:
-
Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or the amount of CuCN. For less reactive chlorides, using the corresponding bromide or iodide may be necessary.
-
Side Reactions: At high temperatures, decomposition of the starting material or product can occur. The formation of tars can complicate purification. Using a milder, promoted protocol can mitigate these issues.
-
Difficult Purification: The removal of copper salts can be challenging. The acidic work-up with an oxidizing agent like FeCl₃ is crucial for breaking down copper complexes.
Safety Precautions:
-
Copper(I) Cyanide is highly toxic. It is fatal if swallowed, in contact with skin, or if inhaled. Handle CuCN in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[7]
-
Avoid contact with acids. Contact of cyanides with acids will liberate highly toxic hydrogen cyanide gas.[8]
-
Proper Waste Disposal: All waste containing copper and cyanide salts must be disposed of as hazardous waste according to institutional and regulatory guidelines.
Conclusion
The Rosenmund-von Braun reaction is a valuable transformation for the synthesis of 4-cyano-6-methoxyquinoline, a key intermediate for drug discovery. By understanding the reaction mechanism, carefully controlling reaction parameters, and adhering to strict safety protocols, researchers can successfully implement this reaction. The provided protocols offer a solid foundation for the synthesis, and the troubleshooting guide will aid in overcoming potential challenges.
References
-
Crépin, G., Uray, G., & Stadlbauer, W. (2009). 4-Cyano-6-methoxyquinolones: Syntheses and Luminescence Properties. Molbank, 2009(4), M629. [Link]
-
Acutely Toxic Chemicals (ATC) - Copper Cyanide. (2013, June 20). Retrieved from [Link]
-
Cohen, D. T., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic letters, 15(18), 4972–4975. [Link]
-
COPPER CYANIDE HAZARD SUMMARY. (n.d.). Retrieved from [Link]
-
Rosenmund–von Braun reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Rosenmund-von Braun Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Rosenmund-von Braun Reaction - SynArchive. (n.d.). Retrieved from [Link]
-
Zhang, H., Cai, Q., & Ma, D. (2005). Ligand-Promoted Rosenmund–von Braun Reaction. The Journal of Organic Chemistry, 70(13), 5164-5173. [Link]
-
Movsisyan, M., & Yurovskaya, M. (2021). Cyanoquinolines and Furo[3,4-b]quinolinones Formation via On-The-Spot 2,3-Functionalization of Quinolines with Cyanopropargylic Alcohols. The Journal of Organic Chemistry, 86(5), 4213-4224. [Link]
-
Seela, F., & Singh, P. (2016). Synthesis of 4-cyanoindole nucleosides, 4-cyanoindole-2ʹ-deoxyribonucleoside-5ʹ-triphosphate (4CIN-TP) and enzymatic incorporation of 4CIN-TP into DNA. Molecules, 21(9), 1162. [Link]
-
Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]
-
Cyanation of aryl bromide. (2023, October 13). Retrieved from [Link]
-
Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]
-
Kumar, A., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0139338. [Link]
-
4-Cyano-6-Methoxyquinoline from Quinine. (1922). Indian Journal of Pharmaceutical Sciences. [Link]
-
Wang, H., et al. (2020). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. ACS Catalysis, 10(15), 8443-8449. [Link]
- Method for synthetizing 6-methoxyquinoline. (n.d.).
-
Kumar, A., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(21), 6544-6548. [Link]
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Application Note: Strategic Cyanation of 6-Methoxy-4-Haloquinolines
Executive Summary
The introduction of a nitrile group at the C4 position of 6-methoxyquinoline is a pivotal transformation in the synthesis of kinase inhibitors (e.g., Bosutinib analogs) and antimalarial scaffolds. While the C4 position of quinoline is electronically activated for nucleophilic substitution, the presence of the electron-donating methoxy group at C6 introduces electronic drag, often requiring optimized catalytic systems to achieve high conversion.
This guide outlines three distinct protocols for cyanating 6-methoxy-4-haloquinolines (Cl/Br), selected based on scale, safety, and purity requirements. We prioritize Palladium-catalyzed methods utilizing Zinc Cyanide (
Substrate Analysis & Mechanistic Considerations
Electronic Environment
The substrate, 6-methoxy-4-haloquinoline , presents a unique "push-pull" electronic challenge:
-
Activation (Pull): The quinoline nitrogen (N1) exerts an electron-withdrawing effect, activating the C4 position for oxidative addition and nucleophilic attack.
-
Deactivation (Push): The methoxy group at C6 is a strong
-donor (resonance effect). This increases electron density in the pyridine ring, slightly strengthening the C4-Halogen bond and raising the energy barrier for oxidative addition compared to unsubstituted quinolines.
Catalyst Poisoning Risks
A critical failure mode in quinoline cyanation is catalyst poisoning .
-
N-Coordination: The quinoline nitrogen can bind competitively to Palladium (
), displacing ligands and arresting the catalytic cycle. -
Cyanide Saturation: Excess free cyanide ions (
) form stable species, which are catalytically inactive.
Solution: We utilize bidentate ligands with large bite angles (e.g., dppf ) to prevent N-coordination and "Slow-Release" cyanide sources (e.g.,
Reagent Selection Matrix
Choose your protocol based on the specific constraints of your project (Scale, Safety, Equipment).
| Feature | Protocol A: Zn(CN)₂ | Protocol B: K₄[Fe(CN)₆] | Protocol C: CuCN |
| Primary Utility | MedChem / Gram-Scale | Process / Pilot Scale | Cost-Critical / Legacy |
| Cyanide Source | Zinc Cyanide (Solid) | Pot. Ferrocyanide (Solid) | Copper(I) Cyanide |
| Toxicity Risk | High (release upon acid contact) | Low (Non-toxic solid) | High |
| Catalyst | None (Stoichiometric Cu) | ||
| Temperature | 80–100°C | 100–120°C | 140–180°C |
| Purification | Moderate (Zn removal) | Easy (Aqueous wash) | Difficult (Cu removal) |
| Yield (Typical) | 85–95% | 80–90% | 60–75% |
Decision Logic Visualization
Figure 1: Decision tree for selecting the optimal cyanation reagent based on operational constraints.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (Pd/Zn(CN)₂)
Best for: Reliable, high-yield synthesis where catalyst cost is not the primary driver.
Mechanism:
Reagents:
-
Substrate: 6-Methoxy-4-chloroquinoline (1.0 equiv)
-
Reagent:
(0.6 equiv) [Note: 0.6 eq provides 1.2 eq of CN] -
Catalyst:
(2–3 mol%) -
Additive: Zinc dust (10 mol%) [Optional: Keeps Pd in active Pd(0) state]
-
Solvent: Anhydrous DMF or DMAC (0.2 M)
Step-by-Step:
-
Setup: In a glovebox or well-ventilated fume hood, charge a reaction vial with the substrate,
, catalyst, and Zn dust. -
Solvation: Add anhydrous DMF. Seal the vial with a crimp cap (PTFE septum).
-
Purge: Sparge with Argon/Nitrogen for 5 minutes. Oxygen is detrimental to the active Pd(0) species.
-
Reaction: Heat to 90°C for 4–6 hours.
-
Checkpoint: Monitor by LCMS. The starting material (M+H) should disappear. Look for the Product mass (M-Cl+CN).
-
-
Workup (Critical):
-
Cool to room temperature.
-
Dilute with EtOAc.
-
Quench: Add 2M
or saturated to complex the Zinc salts. Stir vigorously for 30 mins. -
Filter through a pad of Celite to remove Zinc/Palladium residues.
-
-
Purification: Concentrate organic layer and purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
Protocol B: The "Green" Alternative (K₄[Fe(CN)₆])
Best for: Large-scale reactions requiring non-toxic reagents and easy purification. Mechanism: The strong Fe-CN bond requires Pd(II) to abstract the cyanide, creating a "smart release" system that matches the reaction rate.
Reagents:
-
Substrate: 6-Methoxy-4-bromoquinoline (1.0 equiv) [Bromides preferred for this method]
-
Reagent:
(0.25 equiv) [Provides 1.5 eq of CN] -
Catalyst:
(2 mol%)[1] -
Ligand: dppf (4 mol%)[1]
-
Base:
(1.0 equiv)[2] -
Solvent: DMA/Water (10:1 ratio) - Water is essential for solubility.
Step-by-Step:
-
Setup: Charge flask with substrate,
, , , and dppf.[1] -
Solvation: Add DMA and Water.
-
Reaction: Heat to 120°C for 12–16 hours.
-
Note: This reaction is slower than Zn(CN)₂ due to the stability of the ferrocyanide complex.
-
-
Workup:
-
Cool to RT. The ferrocyanide byproducts often precipitate.
-
Dilute with water and EtOAc.
-
Filter the biphasic mixture to remove solid iron salts.
-
Separate layers; wash organic layer with brine.
-
Process Control & Troubleshooting
Catalytic Cycle & Failure Points
Figure 2: Palladium catalytic cycle showing the critical path and the poisoning shunt caused by excess free cyanide.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Reaction Stalls (<50% Conv.) | Catalyst Poisoning (Excess | Switch to |
| Reaction Stalls (Black Precipitate) | Pd Aggregation (Pd Black) | Add 10 mol% Zn dust; Ensure thorough degassing ( |
| Low Yield (Hydrolysis Product) | Water in Solvent (for Method A) | Use anhydrous DMF/DMA; Store solvent over molecular sieves. |
| Starting Material Remains | Poor Oxidative Addition | Increase Temp to 110°C; Switch X from Cl to Br or I. |
Safety & Waste Management
WARNING: While
Engineering Controls
-
HCN Monitoring: A portable HCN detector must be active inside the fume hood at all times.
-
pH Control: Never allow the reaction mixture or waste streams to drop below pH 9.
Waste Neutralization Protocol
Before disposal, all cyanide-containing aqueous waste must be chemically destroyed.
-
Collection: Collect aqueous waste in a dedicated "Cyanide Waste" carboy (kept at pH > 10 with NaOH).
-
Oxidation: Treat the waste with Bleach (Sodium Hypochlorite) or Hydrogen Peroxide (30%) in excess.
-
Reaction:
(Cyanate is significantly less toxic).
-
-
Verification: Test with Potassium Iodide-Starch paper (should turn blue, indicating excess oxidant) and a cyanide test strip (should be negative).
-
Disposal: Label as "Treated Cyanide Waste" and dispose of according to local EHS regulations.
References
-
Industrial Zn(CN)2 Protocol: Tschaen, D. M., et al. "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, 1995 , 60, 4324.
-
Ferrocyanide (Green) Method: Schareina, T., Zapf, A., & Beller, M. "Potassium Hexacyanoferrate(II)—A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications, 2004 , 1388-1389.
-
Mechanism & Poisoning: Senecal, T. D., et al. "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides." Angewandte Chemie Int.[3] Ed., 2013 , 52, 10035.[3]
-
Rosenmund-von Braun Review: Ellis, G. P., & Romney-Alexander, T. M. "Cyanation of Aromatic Halides." Chemical Reviews, 1987 , 87, 779.
-
Safety Data: "Zinc Cyanide Safety Data Sheet." Fisher Scientific.
Sources
Microwave-assisted synthesis of 6-Methoxyquinoline-4-carbonitrile
Application Note: Microwave-Assisted Synthesis of 6-Methoxyquinoline-4-carbonitrile
Executive Summary
This application note details a high-efficiency, microwave-assisted protocol for the synthesis of This compound from its 4-chloro precursor. Traditional thermal cyanation (Rosenmund-von Braun) often requires harsh conditions (200°C+), toxic solvents, and difficult workups. By utilizing microwave irradiation combined with Palladium (Pd) catalysis, this protocol reduces reaction times from 24 hours to under 20 minutes while significantly suppressing tar formation. Two distinct methods are provided: a High-Yield Industrial Method using Zinc Cyanide (
Introduction & Scientific Rationale
The 4-cyanoquinoline scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., Bosutinib analogs) and antiviral agents. The nitrile group at the C4 position is electronically activated, allowing for rapid conversion into amidines, tetrazoles, or carboxylic acids.
Why Microwave Irradiation?
-
Dielectric Heating: Polar solvents (DMF, NMP) absorb microwave energy efficiently, generating rapid internal heating that overcomes the activation energy barrier for the rate-determining step (transmetallation) more effectively than convective heating.
-
Wall-Effect Elimination: Traditional heating creates temperature gradients (hot walls, cool center), leading to byproduct formation. Microwave heating is volumetric, ensuring homogenous catalyst activation.
Retrosynthetic Analysis:
The target molecule is accessed via a Pd-catalyzed cross-coupling of 4-chloro-6-methoxyquinoline, which is readily synthesized from
Figure 1: Retrosynthetic pathway for the target nitrile.
Safety Warning: Cyanide Handling
CRITICAL: Even when using "safe" cyanide sources like
-
Engineering Controls: All reactions must be performed in a certified fume hood.
-
Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Emergency: Keep a Cyanide Antidote Kit available.
-
Waste: Quench all aqueous waste with bleach (sodium hypochlorite) to oxidize residual cyanide to cyanate before disposal.
Materials & Equipment
Reagents:
-
Substrate: 4-Chloro-6-methoxyquinoline (CAS: 23823-03-2)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [
] OR [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ( ). -
Cyanide Source: Zinc Cyanide (
) or Potassium Hexacyanoferrate(II) trihydrate ( ). -
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Degassed.
Equipment:
-
Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Biotage Initiator+) capable of maintaining 20 bar pressure and 200°C.
-
Vials: 10 mL or 35 mL heavy-walled microwave process vials with crimp caps and PTFE/silicone septa.
Experimental Protocols
Method A: High-Yield Industrial Protocol ( )
Best for scale-up and difficult substrates. Yields typically >90%.[1]
-
Preparation: In a glovebox or under Argon flow, add 4-Chloro-6-methoxyquinoline (1.0 equiv, 1.0 mmol),
(0.6 equiv, 0.6 mmol), and (5 mol%) to a 10 mL microwave vial. -
Solvation: Add anhydrous DMF (4 mL). The concentration should be ~0.2–0.25 M.
-
Sealing: Crimp the vial with a PTFE-lined cap.
-
Irradiation:
-
Temp: 150°C
-
Time: 10 minutes (Hold time)
-
Power: Dynamic (Max 200W)
-
Stirring: High
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with 2M
(to chelate Zn salts) followed by brine. Dry over , concentrate, and purify via flash chromatography (Hexane/EtOAc).
Method B: Green Chemistry Protocol ( )
Non-toxic solid source, easier handling, lower cost.
-
Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add:
-
4-Chloro-6-methoxyquinoline (1.0 mmol)
- (0.25 equiv - note: provides 6 CN ligands)
- (1.0 equiv)
- (2 mol%)
-
Ligand: dppf (4 mol%) or CM-Phos.
-
-
Solvation: Add DMF (2 mL) and Water (2 mL). Note: Water is essential to solubilize the ferrocyanide.
-
Irradiation:
-
Temp: 140°C
-
Time: 15-20 minutes
-
-
Workup: Filter the reaction mixture through Celite to remove iron residues. Extract with EtOAc.
Workflow Visualization
The following diagram illustrates the logical flow of the experiment, emphasizing the critical "Purge" step to prevent catalyst deactivation by oxygen.
Figure 2: Step-by-step experimental workflow for microwave cyanation.
Results & Discussion
Comparison of Methods:
| Parameter | Thermal (Conventional) | Microwave (Method A) | Microwave (Method B) |
| Reaction Time | 18 - 24 Hours | 10 Minutes | 20 Minutes |
| Temperature | 180°C (Reflux) | 150°C | 140°C |
| Yield | 45 - 60% | 92% | 85% |
| Purity (Crude) | Low (Tar formation) | High (>95%) | High (>90%) |
| Toxicity | High (if using CuCN) | Moderate (Zn salts) | Low (Fe complex) |
Mechanistic Insight: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Microwave irradiation specifically accelerates the transmetallation step, where the cyanide ion is transferred from the metal source (Zn or Fe) to the Palladium center.
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond.
-
Transmetallation: Rate-limiting step accelerated by MW.
-
Reductive Elimination: Formation of the C-CN bond and regeneration of Pd(0).
Troubleshooting & Optimization
-
Low Conversion?
-
Cause: Catalyst poisoning by Oxygen.
-
Fix: Ensure rigorous degassing of DMF (sparge with Argon for 15 mins) before addition.
-
Fix: Increase temperature to 170°C.
-
-
Black Precipitate (Pd Black)?
-
Cause: Catalyst decomposition.
-
Fix: Add 1-2 mol% of additional ligand (e.g.,
or dppf) to stabilize the Pd species.
-
-
Hydrolysis to Amide?
-
Cause: Too much water in DMF (for Method A).
-
Fix: Use anhydrous DMF packed under Nitrogen.
-
References
-
Pitts, M. R., et al. (2006).[2] "Optimisation and scale-up of microwave assisted cyanation." Tetrahedron Letters, 47(19), 3323-3326. Link
-
Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Reaction of Aryl Halides."[3] Chemical Communications, (12), 1388-1389. Link
-
Cohen, D. T., & Buchwald, S. L. (2015).[4] "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 17(2), 202-205.[4] Link
-
Yeung, P. Y., et al. (2011).[1] "A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]." Organic Letters, 13(4), 648-651. Link
-
Leadbeater, N. E., et al. (2003). "Rapid, Easy Cyanation of Aryl Bromides and Chlorides Using Nickel Salts in Conjunction with Microwave Promotion." Synlett, 2003(08), 1145-1148. Link
Sources
Application Notes and Protocols: Tetrazole Synthesis via [3+2] Cycloaddition of 6-Methoxyquinoline-4-carbonitrile and Azides
Introduction: The Convergence of Privileged Scaffolds and Click Chemistry
In the landscape of modern medicinal chemistry and drug development, the quinoline core is recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Specifically, the 6-methoxyquinoline subunit is a key structural feature in numerous therapeutic agents, exhibiting potential as anticancer, anti-inflammatory, and antibacterial agents.[3][4] The functionalization of this scaffold is a critical endeavor for the exploration of new chemical space and the development of novel therapeutics.
This application note details the robust and efficient synthesis of 6-methoxy-4-(1H-tetrazol-5-yl)quinoline through a [3+2] cycloaddition reaction, a cornerstone of "click chemistry," between 6-Methoxyquinoline-4-carbonitrile and an azide source. The resulting tetrazole moiety is of particular significance as it serves as a non-classical bioisostere of a carboxylic acid group, offering similar physicochemical properties but with enhanced metabolic stability and lipophilicity.[5] This transformation is a powerful tool for researchers seeking to modify the pharmacokinetic and pharmacodynamic properties of quinoline-based molecules.
We provide a comprehensive guide, including the underlying mechanistic principles, detailed experimental protocols, and critical safety considerations, to empower researchers in the seamless application of this valuable synthetic methodology.
Scientific Principles: The [3+2] Cycloaddition of Nitriles and Azides
The formation of a 5-substituted-1H-tetrazole from a nitrile and an azide is a well-established and highly reliable thermal [3+2] cycloaddition reaction.[5][6] This process involves the reaction of the linear 1,3-dipole of the azide ion with the dipolarophile of the nitrile group to form the stable, aromatic five-membered tetrazole ring.
While the uncatalyzed reaction often requires high temperatures and long reaction times, the use of catalysts can significantly enhance the reaction rate and improve yields.[7] Various catalytic systems have been developed, including Lewis acids (e.g., zinc salts), Brønsted acids, and amine salts.[5][7] These catalysts function by activating the nitrile substrate, making it more susceptible to nucleophilic attack by the azide.[7]
The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired outcome. In these protocols, we will focus on a versatile and environmentally conscious zinc-catalyzed method in an aqueous medium, as well as an efficient silica sulfuric acid-catalyzed approach.
Visualizing the Workflow: From Nitrile to Tetrazole
The overall experimental process, from starting materials to the final, purified product, is outlined in the workflow diagram below. This visualization provides a high-level overview of the key stages involved in the synthesis.
Caption: A generalized workflow for the synthesis of 6-methoxy-4-(1H-tetrazol-5-yl)quinoline.
Experimental Protocols
Safety First: Handling Sodium Azide and Hydrazoic Acid
WARNING: Sodium azide (NaN₃) is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[8] It is crucial to handle this reagent with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (double gloving is recommended).[8] All manipulations of solid sodium azide or concentrated solutions should be performed in a certified chemical fume hood.[8][9]
Acidification of azide-containing solutions will generate hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[8][10] Therefore, the acidification step in the work-up must be performed slowly in an ice bath within a well-ventilated fume hood.[5]
Avoid contact of sodium azide with heavy metals (e.g., lead, copper, silver) and their salts, as this can form highly shock-sensitive and explosive metal azides.[8] Do not use metal spatulas for handling solid sodium azide; ceramic or plastic spatulas are recommended.[8]
Protocol 1: Zinc-Catalyzed Synthesis in Aqueous Media
This protocol is adapted from the environmentally friendly method developed by Demko and Sharpless and is suitable for a wide range of nitriles.[5]
Materials:
-
This compound (1.0 equiv)
-
Sodium azide (NaN₃) (1.2 equiv)
-
Zinc bromide (ZnBr₂) (1.2 equiv)
-
Deionized water
-
3M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Ice bath
-
Büchner funnel and vacuum flask (for filtration)
-
Separatory funnel (for extraction)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (10 mmol, 1.84 g), sodium azide (12 mmol, 0.78 g), and zinc bromide (12 mmol, 2.70 g).
-
Add deionized water (20 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary, typically between 12 to 48 hours.[5]
-
Once the reaction is complete, cool the mixture to room temperature.
-
In a well-ventilated fume hood , slowly acidify the reaction mixture to a pH of ~1 by the dropwise addition of 3M HCl while stirring in an ice bath.
-
If the product precipitates upon acidification, collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.
Protocol 2: Silica Sulfuric Acid-Catalyzed Synthesis
This method utilizes a heterogeneous acid catalyst that can be easily removed by filtration, simplifying the work-up procedure.[7]
Materials:
-
This compound (1.0 equiv)
-
Sodium azide (NaN₃) (1.2 equiv)
-
Silica sulfuric acid (see preparation notes)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Petroleum ether
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Sintered glass funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1 mmol, 184 mg), sodium azide (1.2 mmol, 78 mg), and silica sulfuric acid (500 mg, ~1 mmol).
-
Add anhydrous DMF (10 mL) and heat the suspension to reflux with stirring.
-
Monitor the reaction by TLC. Reaction times are typically in the range of 4-12 hours.[7]
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid silica sulfuric acid catalyst and wash it with ethyl acetate.
-
Evaporate the filtrate under vacuum to remove the DMF.
-
The crude product can be purified by recrystallization or column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[7]
Data Presentation: Expected Outcome and Characterization
The successful synthesis will yield 6-methoxy-4-(1H-tetrazol-5-yl)quinoline. The expected properties and key characterization data, based on analogous compounds, are summarized below.
| Property | Expected Value |
| Molecular Formula | C₁₁H₉N₅O |
| Molecular Weight | 227.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆, δ) | ~3.9 ppm (s, 3H, OCH₃), 7.5-8.5 ppm (m, Ar-H) |
| ¹³C NMR (DMSO-d₆, δ) | ~56 ppm (OCH₃), 104-160 ppm (Ar-C) |
| Mass Spec (ESI-MS) | m/z: 228.08 [M+H]⁺ |
Note: The exact chemical shifts in NMR spectra will depend on the solvent and instrument used. The provided values are estimations based on similar structures.[1][11][12]
Mechanism of Action: Catalytic Activation of the Nitrile
The catalysts employed in the described protocols play a crucial role in accelerating the cycloaddition reaction. The Lewis acid (ZnBr₂) or Brønsted acid (silica sulfuric acid) coordinates to the nitrogen atom of the nitrile group. This coordination increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide ion. The reaction then proceeds through a stepwise mechanism involving the formation of an imidoyl azide intermediate, which subsequently undergoes intramolecular cyclization to form the stable tetrazole ring.
Caption: A simplified representation of the catalyzed azide-nitrile cycloaddition mechanism.
Troubleshooting and Field-Proven Insights
| Issue | Probable Cause | Recommended Solution |
| Low or No Reaction | Insufficient heating, inactive catalyst, or poor quality of reagents. | Ensure the reaction is maintained at the specified reflux temperature. Use freshly opened or properly stored sodium azide and anhydrous solvents. For the zinc-catalyzed reaction, ensure the zinc bromide is of good quality. For the silica sulfuric acid method, ensure the catalyst is properly prepared and active. |
| Incomplete Reaction | Insufficient reaction time or catalyst loading. | Prolong the reaction time and continue to monitor by TLC. An increase in the catalyst loading (e.g., up to 20 mol% for ZnBr₂) may be beneficial. |
| Formation of Byproducts | Presence of water in the reaction mixture leading to hydrolysis of the nitrile. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture. |
| Difficulty in Isolation | Product is soluble in the aqueous phase after acidification. | If the product does not precipitate, perform a thorough extraction with an appropriate organic solvent like ethyl acetate. Ensure the pH is sufficiently low (~1) to fully protonate the tetrazole. |
Conclusion
The [3+2] cycloaddition of this compound with azides represents a highly efficient and reliable method for the synthesis of 5-substituted tetrazoles. This click chemistry approach provides access to a valuable class of compounds with significant potential in drug discovery and development. The protocols detailed herein, coupled with the provided safety information and troubleshooting guide, offer a comprehensive resource for researchers to successfully implement this methodology in their synthetic endeavors. The versatility of the quinoline scaffold, combined with the favorable properties of the tetrazole bioisostere, makes this a compelling strategy for the generation of novel molecular entities.
References
-
Herrmann, K., et al. (2017). Development and Demonstration of a Safer Protocol for the Synthesis of 5-Aryltetrazoles from Aryl Nitriles. Organic Process Research & Development, 21(3), 378-383. [Link]
-
University of Illinois Division of Research Safety. (2019). Sodium Azide NaN3. [Link]
-
University of Wisconsin-Madison Environment, Health & Safety. (n.d.). Safe Handling of Sodium Azide (SAZ). [Link]
-
Occupational Safety and Health Administration. (n.d.). Sodium Azide and Hydrazoic Acid in Workplace Atmospheres. [Link]
-
Zolfigol, M. A., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 17(9), 10842-10853. [Link]
-
The University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. [Link]
-
University of Kerbala. (n.d.). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. [Link]
-
Frontiers in Chemistry. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information For: Aerobic Oxidative Annulation of Alkynes with Anilines for the Synthesis of Quinolines. [Link]
-
mzCloud. (2015). 6 Methoxyquinoline. [Link]
-
MDPI. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]
-
NIST. (n.d.). Quinoline, 6-methoxy-4-methyl-. [Link]
-
MDPI. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. [Link]
-
PubChem. (n.d.). 6-Methoxy-3-{[{1-[1-(2-methoxy-ethyl)-1H-tetrazol-5-yl]-propyl}-(4-methyl-benzyl)-amino]-methyl}-1H-quinolin-2-one. [Link]
-
Sciforum. (2010). Cyclization of 4-Azido-3-nitroquinolines to Oxadiazolo[3,4-c] quinolines. [Link]
-
MDPI. (2021). The Role of the Catalyst on the Reactivity and Mechanism in the Diels–Alder Cycloaddition Step of the Povarov Reaction for the Synthesis of a Biological Active Quinoline Derivative: Experimental and Theoretical Investigations. [Link]
-
National Institutes of Health. (n.d.). Catalysis of Heterocyclic Azadiene Cycloaddition Reactions by Solvent Hydrogen Bonding: Concise Total Synthesis of Methoxatin. [Link]
-
ResearchGate. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. [Link]
-
PubMed. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. [Link]
-
National Institutes of Health. (n.d.). Asymmetric Cycloadditions of o-Quinone Methides Employing Chiral Ammonium Fluoride Precatalysts. [Link]
-
ResearchGate. (n.d.). Model reaction of cyanoderivative 1g with sodium azide for condition optimization. [Link]
-
eScholarship. (n.d.). Photochemical Intermolecular Dearomative Cycloaddition of Bicyclic Azaarenes with Alkenes. [Link]
-
MDPI. (2022). Diels–Alder Cycloaddition Reactions in Sustainable Media. [Link]
-
Organic Chemistry Portal. (2022). Reaction of Amide and Sodium Azide for the Synthesis of Acyl Azide, Urea, and Iminophosphorane. [Link]
-
Master Organic Chemistry. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. sciforum.net [sciforum.net]
- 4. Catalysis of Heterocyclic Azadiene Cycloaddition Reactions by Solvent Hydrogen Bonding: Concise Total Synthesis of Methoxatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 7. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 9. uthsc.edu [uthsc.edu]
- 10. osha.gov [osha.gov]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
Application Note: Protocol for Dehydrating 6-Methoxyquinoline-4-carboxamide to Nitrile
Abstract
This application note details the synthetic protocol for the dehydration of 6-methoxyquinoline-4-carboxamide to 6-methoxyquinoline-4-carbonitrile (also known as 4-cyano-6-methoxyquinoline). This transformation is a critical step in the synthesis of various kinase inhibitors, including intermediates for Lenvatinib. Two methodologies are presented: a robust, scalable Method A utilizing Phosphorus Oxychloride (
Introduction & Mechanism
The conversion of primary amides to nitriles is a fundamental dehydration reaction driven by the activation of the amide oxygen followed by elimination. For electron-deficient heteroaromatic systems like quinolines, the reaction requires potent electrophilic activation to overcome the reduced nucleophilicity of the amide oxygen.
Reaction Scheme
The transformation involves the elimination of one molecule of water from the primary amide.
Where
Mechanistic Pathway (POCl₃)
-
Activation: The amide oxygen attacks the phosphorus atom of
, displacing a chloride ion and forming an imidoyl phosphate intermediate. -
Elimination: A base (often the quinoline nitrogen itself or an added auxiliary base like triethylamine) deprotonates the intermediate.
-
Nitrile Formation: A second elimination step expels the phosphate leaving group (
), generating the nitrile triple bond.
Figure 1: Mechanistic pathway for the POCl₃-mediated dehydration of carboxamides.
Experimental Protocols
Method A: High-Throughput Dehydration (POCl₃)
Best for: Gram-to-kilogram scale, robust substrates, cost-efficiency.
Reagents & Equipment:
-
Starting Material: 6-Methoxyquinoline-4-carboxamide (1.0 equiv)
-
Reagent: Phosphorus Oxychloride (
) (3.0 – 5.0 equiv) -
Solvent: Toluene or 1,2-Dichloroethane (DCE) (Optional; neat
can be used) -
Base: Triethylamine (
) (3.0 equiv) or Pyridine (excess) -
Equipment: Round-bottom flask, reflux condenser, drying tube (
), ice bath.
Protocol Steps:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar, suspend 6-methoxyquinoline-4-carboxamide (10 mmol, 2.02 g) in dry Toluene (20 mL).
-
Addition: Add Triethylamine (30 mmol, 4.2 mL) followed by the dropwise addition of
(30 mmol, 2.8 mL) at 0°C under nitrogen atmosphere.-
Note: The reaction is exothermic. Control addition rate to maintain temperature <10°C.
-
-
Reaction: Remove the ice bath and heat the mixture to reflux (110°C) for 2–4 hours.
-
Monitoring: Check progress via TLC (EtOAc/Hexane 1:1) or HPLC.[1] The amide spot (polar) should disappear, replaced by a less polar nitrile spot.
-
-
Quenching (Critical): Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice (100 g) and vigorously stir.
-
Safety: Hydrolysis of excess
generates HCl gas and heat. Perform in a fume hood.
-
-
Neutralization: Adjust pH to ~8 using saturated
solution or 20% . -
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (
). Combine organic layers. -
Workup: Wash combined organics with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize the crude solid from Ethanol or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Method B: Mild Dehydration (TFAA/Pyridine)
Best for: Small scale, acid-sensitive substrates, high purity requirements.
Reagents:
-
Reagent: Trifluoroacetic Anhydride (TFAA) (1.2 equiv)
-
Base/Solvent: Pyridine (excess, acts as solvent) or DCM/Pyridine mixture.
Protocol Steps:
-
Setup: Dissolve 6-methoxyquinoline-4-carboxamide (1.0 equiv) in dry DCM (10 volumes) and Pyridine (3.0 equiv). Cool to 0°C.
-
Addition: Add TFAA (1.2 equiv) dropwise over 10 minutes.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Workup: Quench with water. Wash organic layer with 1M HCl (to remove pyridine), then saturated
. Dry and concentrate.
Data Presentation & Characterization
Physical Properties
| Property | Value |
| Chemical Formula | |
| Molecular Weight | 184.19 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 115 – 119 °C (Lit.[2] varies based on polymorph) |
| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water |
Spectroscopic Data (Expected)
-
¹H NMR (400 MHz,
):- 8.85 (d, J = 4.5 Hz, 1H, H-2)
- 8.10 (d, J = 9.0 Hz, 1H, H-8)
- 7.70 (d, J = 4.5 Hz, 1H, H-3)
- 7.45 (dd, J = 9.0, 2.5 Hz, 1H, H-7)
- 7.35 (d, J = 2.5 Hz, 1H, H-5)
-
4.00 (s, 3H,
) -
Note: Absence of broad amide singlets (
6.0–8.0) confirms dehydration.
-
IR (ATR):
- ~2225 cm⁻¹ (C≡N stretch, sharp, distinct).
-
Absence of C=O amide stretch (~1680 cm⁻¹).
-
MS (ESI):
-
Calculated
: 185.07 -
Found
: 185.1
-
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Moisture in solvent/reagents. | Ensure toluene/DCM is anhydrous. Increase |
| Hydrolysis back to Amide | Inefficient quenching or acidic workup. | Neutralize aqueous phase rapidly with |
| Low Yield | Product lost in aqueous phase. | The nitrile is moderately polar. Perform multiple extractions with DCM or use |
| Colored Impurities | Polymerization of quinoline. | Use Method B (TFAA) for milder conditions. Add activated charcoal during recrystallization. |
Safety Considerations
-
Phosphorus Oxychloride (
): Highly corrosive and reacts violently with water to release HCl gas. Always use a functioning fume hood. Wear chemical-resistant gloves and a face shield. Quench excess reagent slowly into ice. -
Cyanide Analogs: While this product is an organic nitrile, it does not release cyanide ions readily. However, treat all nitriles as potentially toxic.
-
Skin Contact: Quinolines can be skin irritants and photosensitizers. Avoid direct contact.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of this compound.
References
-
General Dehydration Protocol (POCl₃): Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. Molecules 1997, 2, 176-179.[4] Link
-
Lenvatinib Intermediate Synthesis: Process for the Preparation of Lenvatinib. European Patent EP3620452A1.[5] Link
-
Physical Properties & Characterization: this compound Data. PubChem Compound Summary. Link
-
Alternative Dehydration (TFAA): Trifluoroacetic Anhydride-Pyridine as a Mild Dehydrating Agent. Journal of Organic Chemistry. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxyquinoline-4-carbonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 6-Methoxyquinoline-4-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. This compound is a key intermediate in the development of various pharmaceutical agents, including kinase inhibitors.[1][2]
This guide provides in-depth, field-proven insights into the multi-step synthesis of this compound. We will address common challenges, explain the chemical principles behind our recommendations, and provide structured protocols to help you improve your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable overall strategy for synthesizing this compound?
The most robust and commonly employed strategy involves a three-stage process that builds the molecule sequentially. This approach offers good control over each transformation, making it easier to troubleshoot and optimize.
The general workflow is as follows:
-
Quinolinone Formation: Construction of the 6-methoxy-4-hydroxyquinoline core via a Conrad-Limpach or Gould-Jacobs reaction, starting from p-anisidine and a suitable β-ketoester like ethyl acetoacetate.[3][4]
-
Activation of the C4 Position: Conversion of the 4-hydroxy group into a more reactive leaving group, typically a chloro group, using a chlorinating agent like phosphorus oxychloride (POCl₃).[4][5]
-
Cyanation: Introduction of the nitrile functionality through a nucleophilic substitution reaction, where the 4-chloro group is displaced by a cyanide anion.
This step-wise approach is generally preferred over attempting to build the entire substituted quinoline in a single step, as it allows for the isolation and purification of intermediates, leading to a purer final product.
Caption: General 3-stage synthetic workflow for this compound.
Q2: Can you explain the mechanism of the key cyanation step?
The final cyanation step is typically a nucleophilic aromatic substitution. However, because the chlorine at the 4-position of the quinoline ring is not activated towards direct nucleophilic attack in the same way as in some other systems, a catalyst is often employed.
The classic method is the Rosenmund-von Braun reaction , which uses copper(I) cyanide (CuCN). The mechanism is thought to involve:
-
Oxidative addition of the aryl halide (our 4-chloro-6-methoxyquinoline) to the Cu(I) species.
-
Formation of a Cu(III) intermediate.
-
Reductive elimination of the aryl nitrile (our final product), regenerating a Cu(I) species that can re-enter the catalytic cycle.
Alternatively, reactions with alkali metal cyanides like NaCN or KCN in a polar aprotic solvent (e.g., DMSO, DMF) can also be effective, often proceeding through a direct SNAr mechanism facilitated by the electron-withdrawing nature of the quinoline nitrogen.
Q3: What are the most critical safety precautions when performing this synthesis?
Safety is paramount, especially during the chlorination and cyanation steps.
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing toxic HCl gas. Always handle it in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. Quenching of the reaction must be done slowly and carefully by pouring the reaction mixture onto crushed ice.[4]
-
Cyanide Compounds (CuCN, NaCN, KCN): All cyanide salts are acutely toxic if ingested, inhaled, or absorbed through the skin.[]
-
NEVER allow cyanide salts to come into contact with acid. This will liberate highly toxic hydrogen cyanide (HCN) gas.
-
All manipulations must be performed in a well-ventilated fume hood.
-
Have a dedicated cyanide spill kit and ensure an appropriate quenching solution (e.g., alkaline hypochlorite) is readily available for waste disposal.
-
Personnel must be trained in handling cyanides, and an emergency plan should be in place.
-
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem: Low yield during the initial cyclization to form 6-Methoxy-4-hydroxyquinoline.
| Possible Cause | Scientific Explanation & Recommended Solution |
| Suboptimal Cyclization Temperature | The thermal cyclization step in the Conrad-Limpach/Gould-Jacobs synthesis requires very high temperatures, often around 250 °C.[7] If the temperature is too low, the reaction will be incomplete. If it's too high or heating is uneven, it can lead to decomposition and charring. Solution: Use a high-boiling, thermally stable solvent like Dowtherm A and ensure uniform heating with a sand bath or heating mantle. Monitor the reaction closely. Consider using microwave-assisted synthesis, which can significantly reduce reaction times and improve yields by providing rapid, uniform heating.[8] |
| Incomplete Condensation | The initial condensation between p-anisidine and the β-ketoester to form the enamine intermediate may be incomplete. This is an equilibrium process. Solution: Ensure removal of the water formed during the condensation. While often done by heating, a Dean-Stark apparatus can be used in some setups. A slight excess of one reactant can also be used to drive the equilibrium. |
Problem: The chlorination of 6-Methoxy-4-hydroxyquinoline is sluggish or incomplete.
| Possible Cause | Scientific Explanation & Recommended Solution |
| Insufficient Reagent Activity | The conversion of the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone) to the 4-chloro derivative with POCl₃ can be slow. Solution: Use a significant excess of phosphorus oxychloride, which can also serve as the solvent.[4] Adding a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming the more reactive Vilsmeier reagent in situ. Ensure the reaction is heated to reflux for an adequate duration (2-4 hours is typical) and monitor by TLC until the starting material is consumed.[4] |
| Hydrolysis During Workup | The 4-chloroquinoline product is susceptible to hydrolysis back to the starting material if it remains in an aqueous acidic environment for too long during workup. Solution: Perform the workup efficiently. After quenching on ice, neutralize the solution promptly with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.[4] Filter the solid immediately and wash it thoroughly with water to remove any residual acid and salts. |
Problem: The final cyanation step gives a low yield or fails entirely.
| Possible Cause | Scientific Explanation & Recommended Solution |
| Poor Reagent Quality or Catalyst Inactivity | Copper(I) cyanide is notoriously sensitive to air and moisture, which can oxidize the Cu(I) to the inactive Cu(II) state. Alkali metal cyanides can also degrade over time. Solution: Use fresh, high-purity cyanide reagents from a reputable supplier. If using CuCN, ensure it is handled under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Incorrect Solvent or Temperature | The choice of solvent is critical for solubility and reactivity. The reaction often requires high temperatures to proceed at a reasonable rate. Solution: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are generally effective. The reaction temperature typically needs to be elevated, often in the range of 120-180 °C. Refer to the table below for a comparison of common cyanation conditions. |
| Formation of Byproducts | Side reactions can compete with the desired cyanation. For instance, residual water can lead to hydrolysis of the starting material or the product nitrile. In some cases, dimerization or other side reactions can occur. Solution: Use anhydrous solvents and reagents. Ensure the 4-chloro-6-methoxyquinoline intermediate is pure and dry before proceeding. If byproduct formation is significant, purification by column chromatography or recrystallization will be necessary. |
digraph "Troubleshooting_Tree" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];Start [label="Low Yield or\nImpure Product", fillcolor="#FBBC05"];
Cyclization [label="Issue in Cyclization Step?", shape=diamond, fillcolor="#F1F3F4"]; Chlorination [label="Issue in Chlorination Step?", shape=diamond, fillcolor="#F1F3F4"]; Cyanation [label="Issue in Cyanation Step?", shape=diamond, fillcolor="#F1F3F4"];
Start -> Cyclization; Start -> Chlorination [style=dashed]; Start -> Cyanation [style=dashed];
// Cyclization Branch Temp [label="Suboptimal Temperature", fillcolor="#E8E8E8"]; Sol_Temp [label="Use High-Boiling Solvent (Dowtherm A)\nOptimize Heat (250 °C)\nConsider Microwave Synthesis", shape=note, fillcolor="#FFFFFF"]; Cyclization -> Temp [label="Yes"]; Temp -> Sol_Temp;
// Chlorination Branch Incomplete [label="Incomplete Reaction", fillcolor="#E8E8E8"]; Sol_Incomplete [label="Use Excess POCl₃\nAdd Catalytic DMF\nEnsure Reflux (2-4h)", shape=note, fillcolor="#FFFFFF"]; Chlorination -> Incomplete [label="Yes"]; Incomplete -> Sol_Incomplete;
// Cyanation Branch Reagent [label="Poor Reagent/Catalyst", fillcolor="#E8E8E8"]; Solvent [label="Wrong Solvent/Temp", fillcolor="#E8E8E8"]; Sol_Reagent [label="Use Fresh, High-Purity CuCN\nHandle Under Inert Atmosphere", shape=note, fillcolor="#FFFFFF"]; Sol_Solvent [label="Use Polar Aprotic Solvent (DMF, DMSO)\nIncrease Temperature (120-180 °C)", shape=note, fillcolor="#FFFFFF"]; Cyanation -> Reagent [label="Yes"]; Cyanation -> Solvent [label="Yes", style=dashed]; Reagent -> Sol_Reagent; Solvent -> Sol_Solvent; }
Caption: A decision tree for troubleshooting common issues in the synthesis.
Data Summary: Comparison of Cyanation Conditions
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Copper(I) Cyanide (CuCN) | Solvent: DMF, NMP, or neatTemp: 150-200 °C | Classic, reliable Rosenmund-von Braun reaction.[9] | High temperatures required. Reagent is toxic and air-sensitive. Stoichiometric amounts often needed. |
| Sodium/Potassium Cyanide (NaCN/KCN) | Solvent: DMSO, DMFTemp: 100-150 °C | Less expensive than CuCN. Can be very effective in polar aprotic solvents.[] | Highly toxic. Reaction can be slower than with CuCN. Requires anhydrous conditions to prevent hydrolysis. |
| Trimethylsilyl Cyanide (TMSCN) | Catalyst: Pd(0) or otherSolvent: Toluene, DMF | Can proceed under milder conditions. The TMS group can facilitate the reaction.[10] | Reagent is expensive and moisture-sensitive. Often requires a transition metal catalyst. |
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-6-methoxy-2-methylquinoline
This protocol is adapted from established procedures for the chlorination of 4-hydroxyquinolines and serves as a key intermediate step.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 6-Methoxy-2-methylquinolin-4-ol (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, ~10 eq).
-
Catalyst Addition: To the stirred suspension, add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
-
Heating: Heat the reaction mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction's progress by TLC until all the starting material has been consumed.
-
Workup: After completion, allow the mixture to cool to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.
-
Quenching: Slowly and carefully, pour the reaction mixture onto the crushed ice. Caution: This is an exothermic reaction that will release HCl gas. Perform this step in a well-ventilated fume hood.
-
Neutralization: Neutralize the acidic solution by the slow addition of a base (e.g., concentrated ammonium hydroxide or a saturated sodium bicarbonate solution) until a precipitate forms and the pH is neutral or slightly basic.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove salts.
-
Purification: Dry the crude product. The 4-Chloro-6-methoxy-2-methylquinoline can be purified further by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 2: Cyanation of 4-Chloro-6-methoxyquinoline
This protocol is a generalized procedure based on the Rosenmund-von Braun reaction.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, combine 4-Chloro-6-methoxyquinoline (1.0 eq) and copper(I) cyanide (CuCN, 1.2-1.5 eq).
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).
-
Heating: Heat the stirred mixture under a nitrogen atmosphere to 160-180 °C for 4-8 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to about 70-80 °C. Pour the dark solution into an aqueous solution of ethylenediamine or ferric chloride to complex the copper salts.
-
Extraction: Extract the aqueous mixture several times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Combine the organic layers and wash them with water and then with brine.
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
References
-
Bosma, T. L., et al. (2015). Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. PubMed. Available at: [Link]
-
Scilit. (n.d.). Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. Scilit. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
-
MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. Available at: [Link]
-
MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
PMC. (2026). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. PMC. Available at: [Link]
- Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline. Google Patents.
Sources
- 1. scilit.com [scilit.com]
- 2. Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.smolecule.com [pdf.smolecule.com]
- 9. BJOC - Recent advances and perspectives in ruthenium-catalyzed cyanation reactions [beilstein-journals.org]
- 10. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Removing copper impurities from 4-cyano-6-methoxyquinoline
Technical Support Center: Impurity Management Subject: Copper Removal from 4-Cyano-6-Methoxyquinoline Ticket ID: #CU-REM-4CMQ Status: Active Guide
Executive Summary
This guide addresses the removal of residual copper species from 4-cyano-6-methoxyquinoline (4-CMQ). This impurity typically arises from Rosenmund-von Braun cyanation (using CuCN) or Pd-catalyzed cyanation utilizing copper co-catalysts.
The Challenge: Copper removal is particularly difficult for this substrate because 4-CMQ acts as a bidentate ligand . The quinoline nitrogen and the nitrile (cyano) nitrogen both possess lone pairs that can coordinate strongly with Cu(I) and Cu(II) species, forming stable, lipophilic complexes that resist standard aqueous extraction.
Regulatory Context (ICH Q3D): Copper is a Class 3 elemental impurity.
-
Oral PDE: 3000 µ g/day .
-
Parenteral PDE: 300 µ g/day .
-
Target Limit: For a standard 10g daily dose assumption, you must achieve <300 ppm (Oral) or <30 ppm (Parenteral).
Module 1: Chemical Extraction (The "First Pass")
Use this method for bulk removal when copper levels are high (>1000 ppm).
The Mechanism: Standard water washes fail because the Cu-4CMQ complex is lipophilic. We must introduce a water-soluble ligand with a higher affinity for copper than the quinoline substrate to pull the metal into the aqueous phase.
Protocol A: The Ammonia-Chloride Wash
This method utilizes the formation of the water-soluble tetraamminecopper(II) complex,
Reagents:
-
Ammonium Chloride (
), saturated aqueous solution.[1][2][3] -
Ammonium Hydroxide (
), 28-30%. -
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Step-by-Step:
-
Dissolution: Dissolve crude 4-CMQ in DCM (preferred due to higher solubility than EtOAc). Use 10-15 volumes of solvent.
-
Buffer Prep: Prepare a 9:1 mixture of Saturated
: Conc. (pH ~9-10). -
Wash 1 & 2: Wash the organic layer with the buffer (1:1 vol/vol). Agitate vigorously for at least 15 minutes .
-
Observation: The aqueous layer should turn deep blue (Cu(II) removal).[1]
-
-
Oxidation Step (Critical): If the aqueous layer remains colorless but Cu is known to be present, the copper may be in the Cu(I) state. Add 1-2% hydrogen peroxide (
) to the wash to oxidize Cu(I) Cu(II), which coordinates better with ammonia. -
Final Wash: Wash with brine to remove residual ammonia.
-
Dry: Dry over
(Sodium Sulfate). Avoid Magnesium Sulfate ( ) as it can sometimes trap copper salts in the cake, leading to leaching.
Module 2: Solid-Supported Scavengers (The "Polishing Step")
Use this method to reach single-digit ppm levels or when extraction fails.
Why Scavengers? Functionalized silica gels (e.g., SiliaMetS®) are superior to activated carbon for nitrogen heterocycles. Activated carbon often adsorbs the product (yield loss), whereas thiols bind specifically to the soft metal (Cu).
Comparative Efficiency Data
Based on removal from a quinoline scaffold (Initial [Cu] = 500 ppm).
| Scavenger Type | Functional Group | Efficiency (Cu) | Rec. Solvent | Notes |
| SiliaMetS® Thiol | Propylthiol (-SH) | >99% | DCM/EtOAc | Best for Cu(I) & Cu(II). |
| SiliaMetS® DMT | Dimercaptotriazine | 95-98% | THF/DCM | Excellent for Pd/Cu mixtures. |
| SiliaMetS® Imidazole | Imidazole | 85% | EtOAc | Good, but product competes. |
| Activated Carbon | N/A | 40-60% | Any | High product loss (~10-15%). |
Protocol B: Scavenger Treatment
-
Dissolution: Dissolve the semi-pure product in EtOAc or DCM (10 volumes).
-
Loading: Add SiliaMetS® Thiol (or equivalent) at 4 equivalents relative to the residual copper content (molar ratio).
-
Rule of Thumb: If Cu content is unknown, add 5-10% w/w of scavenger relative to the mass of the crude product.
-
-
Temperature: Stir at 40-50°C for 4 hours.
-
Note: Heat improves the kinetics of the ligand exchange between the quinoline and the thiol silica.
-
-
Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the silica.
-
Analysis: Check Cu levels via ICP-MS.
Visual Workflow: Scavenger Decision Tree
Caption: Decision logic for selecting chemical wash vs. scavenger treatment based on copper oxidation state and concentration.
Troubleshooting & FAQs
Q1: The organic layer is still green after three ammonia washes. Why? A: The partition coefficient of the Cu-4CMQ complex is likely favoring the organic phase due to the lipophilicity of the methoxyquinoline.
-
Fix: Switch the organic solvent. If you are using DCM, switch to Ethyl Acetate or Isopropyl Acetate . Copper-amine complexes are less soluble in esters than in chlorinated solvents, forcing the copper into the aqueous phase.
Q2: I see a fine red precipitate that passes through filter paper.
A: This is likely colloidal Copper(I) Oxide (
-
Fix: Do not try to filter it directly. Add Celite 545 to the mixture and stir for 30 minutes, then filter through a packed Celite bed. Alternatively, a wash with dilute aqueous Citric Acid (10%) can solubilize the oxide, though be cautious of the quinoline nitrogen protonation (check pH).
Q3: Can I use sulfide (Na₂S) to precipitate the copper?
A: Not Recommended. While Copper Sulfide (
Q4: My product yield dropped significantly after the wash. A: 4-cyano-6-methoxyquinoline has a basic nitrogen. If your wash was too acidic (pH < 4), you likely protonated the quinoline, making it water-soluble.
-
Fix: Ensure your aqueous wash pH is kept above 7 . If using EDTA, use the disodium salt (
) and adjust pH to 7-8.
References
-
SiliCycle Inc. SiliaMetS® Metal Scavengers: User Guide & Selection Chart. SiliCycle Application Notes. Link
-
International Conference on Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities.[4] European Medicines Agency, 2022. Link
-
Organic Chemistry Portal. Rosenmund-von Braun Reaction: Mechanism and Workup.Link
- Puntener, K., et al.Metal Scavenging in Process Chemistry.Organic Process Research & Development, 2020. (General reference for Thiol efficiency).
Sources
Preventing hydrolysis during 6-Methoxyquinoline-4-carbonitrile workup
Welcome to the dedicated technical support guide for handling 6-Methoxyquinoline-4-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile but sensitive building block. The primary challenge during the synthesis and purification of this compound is the unwanted hydrolysis of the C4-nitrile group to the corresponding carboxylic acid, a common and often frustrating side reaction.
This guide provides in-depth, field-tested advice in a direct question-and-answer format to help you diagnose, troubleshoot, and ultimately prevent this hydrolysis, ensuring the integrity and yield of your target compound.
Troubleshooting Guide: Diagnosing and Solving Hydrolysis
This section addresses specific problems you might encounter during your experimental workup.
Question 1: My post-workup analysis (TLC, LCMS, ¹H NMR) shows a significant amount of a more polar byproduct. I suspect it's the carboxylic acid. What are the most likely causes?
Answer: The presence of 6-methoxyquinoline-4-carboxylic acid is a classic sign that the nitrile group has undergone hydrolysis. This reaction is catalyzed by either acidic or basic conditions, especially in the presence of water and at elevated temperatures.[1][2][3] The most common culprits during a standard workup are:
-
Harsh pH Conditions: Exposing the nitrile to strong acids (e.g., concentrated HCl) or strong bases (e.g., NaOH, KOH) during quenching or washing steps is the primary cause.[2][4] While nitrile hydrolysis requires heating to go to completion, even room temperature exposure to harsh pH can cause significant byproduct formation.
-
Elevated Temperatures: Performing aqueous washes or extractions at elevated temperatures drastically accelerates the rate of hydrolysis.[1]
-
Prolonged Exposure to Aqueous Layers: Leaving your reaction mixture in contact with acidic or basic aqueous solutions for extended periods, such as overnight extractions or emulsions that are slow to resolve, provides more time for hydrolysis to occur.
Question 2: My synthesis involves a dehydrating agent like POCl₃ or SOCl₂, creating strongly acidic conditions. How can I safely quench the reaction and neutralize it without hydrolyzing the nitrile?
Answer: This is a critical step. Quenching a strong acid requires a base, but the choice and method of addition are paramount. A rapid, uncontrolled quench can create localized "hot spots" of high pH and temperature, which are ideal conditions for hydrolysis.
The recommended strategy is a "reverse quench" or a "controlled quench." Instead of adding an aqueous base to your acidic organic mixture, you should slowly add your crude reaction mixture to a pre-chilled, vigorously stirred biphasic solution of a mild base and an extraction solvent.
Recommended Quenching Agents & Conditions:
| Reagent | Concentration | Temperature | Rationale & Key Considerations |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | 0-5 °C | (Preferred Method) The ideal choice. It's a weak base that will neutralize strong acids without raising the pH excessively (typically to pH ~8). The generation of CO₂ gas helps with mixing, but requires slow addition and adequate vessel headroom to avoid pressure buildup. |
| Potassium Carbonate (K₂CO₃) | 10% Aqueous Solution | 0-5 °C | A slightly stronger base than bicarbonate. Use with caution and monitor the pH to ensure it does not exceed ~9-10. |
| Triethylamine (Et₃N) / DIPEA | N/A (Organic Base) | 0-5 °C | Can be used in an organic solvent (e.g., EtOAc) before adding water. This pre-neutralizes the strong acid, minimizing contact time between the nitrile and aqueous acid/base. However, this adds another reagent that must be removed later. |
Experimental Protocol: Hydrolysis-Minimizing Workup for Acidic Reactions
-
Prepare the Quench Vessel: In a separate flask, prepare a biphasic mixture of saturated aqueous sodium bicarbonate solution and your chosen extraction solvent (e.g., Ethyl Acetate, Dichloromethane). Cool this mixture to 0-5 °C in an ice bath with vigorous stirring. The volume should be sufficient to neutralize all the acid from your reaction.
-
Controlled Addition: Using a dropping funnel, add your crude acidic reaction mixture slowly and dropwise into the cold, stirred biphasic solution.
-
Monitor Gas Evolution: Be mindful of CO₂ evolution. Ensure the rate of addition does not cause excessive foaming.
-
Check pH: After the addition is complete, check the pH of the aqueous layer using pH paper. It should be in the range of 7-8. If it is still acidic, add a small amount of solid sodium bicarbonate.
-
Separate and Extract: Transfer the mixture to a separatory funnel, separate the layers promptly, and proceed with your standard extraction procedure. Do not allow the layers to sit for an extended period.
-
Wash with Brine: Perform a final wash of the combined organic layers with saturated NaCl solution (brine) to remove residual water and water-soluble components.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate in vacuo at a moderate temperature (<40 °C).
Question 3: I am performing a reaction under basic conditions. What is the best practice for workup to avoid converting my product into the sodium salt of the carboxylic acid?
Answer: Similar to acidic workups, the key is to use a mild reagent and maintain control over the pH and temperature. You must neutralize the base to allow for efficient extraction of your organic-soluble product.
The best practice is to cool the reaction mixture to 0-5 °C and neutralize it by slowly adding a dilute, weak acid.
Recommended Neutralizing Agents:
-
Dilute Citric Acid (10% aq.): An excellent choice as it is a weak organic acid and can chelate certain metal salts, aiding in their removal into the aqueous layer.
-
Dilute Acetic Acid (10-20% aq.): Another good option for controlled neutralization.
-
Dilute Hydrochloric Acid (e.g., 1M HCl): Use with extreme caution. Add very slowly with vigorous stirring and constant pH monitoring to avoid over-shooting into a strongly acidic regime (pH < 4).
After neutralization to a pH of ~7, proceed immediately with extraction into an appropriate organic solvent.
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of nitrile hydrolysis?
A: Nitrile hydrolysis proceeds through a two-stage mechanism to first form an amide intermediate, which is then further hydrolyzed to a carboxylic acid.[2][5] The reaction can be catalyzed by both acid and base.
-
Acid-Catalyzed: The nitrile nitrogen is first protonated, making the carbon atom highly electrophilic and susceptible to attack by a weak nucleophile like water.[4][6] A series of proton transfers leads to a protonated amide, which is then hydrolyzed to the carboxylic acid and an ammonium ion.[4]
-
Base-Catalyzed: A strong nucleophile (hydroxide ion) directly attacks the nitrile carbon.[7] The resulting intermediate is protonated by water to form an amide, which is then further hydrolyzed under basic conditions to a carboxylate salt and ammonia.[7][8] An acidic workup step is then required to protonate the carboxylate to the final carboxylic acid.[8]
The diagram below illustrates both pathways leading to the undesired byproduct.
Q: What is the ideal pH range to maintain during an aqueous workup?
A: The safest pH range for minimizing hydrolysis of this compound is between pH 6 and pH 8 . This near-neutral environment avoids significant acceleration of either the acid- or base-catalyzed hydrolysis mechanisms. Always verify the pH of your aqueous layer before and after each wash.
Q: Which organic solvents are recommended for extraction?
A: The choice of solvent depends on the reaction solvent and the polarity of the compound. For this compound, the following are generally suitable:
-
Ethyl Acetate (EtOAc): A versatile solvent with moderate polarity, good for extracting the product from aqueous solutions.
-
Dichloromethane (DCM): A denser-than-water solvent that can be very effective. However, be aware of its potential to form emulsions.
-
Toluene: A non-polar solvent useful if the reaction was run in a similar solvent. May be less effective at extracting the slightly polar nitrile.
It is generally advisable to dilute reaction mixtures from solvents like ether or hexanes with a more polar solvent like ethyl acetate to ensure the product does not remain in the aqueous layer.[9]
Q: Is a non-aqueous workup a viable alternative?
A: Yes, a non-aqueous workup can be an excellent strategy, particularly if your reaction is sensitive to water. This typically involves:
-
Neutralizing the crude reaction mixture with an organic base (like triethylamine) if it is acidic.
-
Filtering off any precipitated salts (e.g., triethylammonium chloride).
-
Concentrating the filtrate and purifying directly via column chromatography or recrystallization.
This method completely avoids the risks associated with aqueous hydrolysis but may require more effort in removing byproduct salts.
The decision tree below provides a logical workflow for troubleshooting hydrolysis issues.
References
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Available at: [Link]
-
Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Available at: [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Available at: [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]
-
Chemistry Steps. (2024). Reactions of Nitriles. Available at: [Link]
-
ACS Publications - The Journal of Organic Chemistry. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Available at: [Link]
-
Organic Syntheses. (n.d.). Quinoline. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). About Workup. Available at: [Link]
-
Sabinet African Journals. (n.d.). Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. Available at: [Link]
- Google Patents. (n.d.). US8119838B2 - Conversion of nitrile compounds into carboxylic acids and corresponding esters thereof.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]
-
Wikipedia. (n.d.). Nitrile. Available at: [Link]
-
The Organic Chemistry Tutor (YouTube). (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Available at: [Link]
-
MDPI. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Available at: [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Available at: [Link]
-
SlideShare. (n.d.). Preparation and Properties of Quinoline. Available at: [Link]
-
Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]
Sources
- 1. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Workup [chem.rochester.edu]
Topic: Purification methods for 6-Methoxyquinoline-4-carbonitrile recrystallization
Technical Support Center: Purification of 6-Methoxyquinoline-4-carbonitrile
Executive Summary & Molecule Profile
This compound (CAS: 205448-66-4) is a critical pharmacophore, often serving as the core scaffold for Type II kinase inhibitors (e.g., Lenvatinib analogs).[1] Achieving high purity (>99.5%) is non-negotiable for downstream GMP synthesis.
The primary challenge in purifying this compound lies in its "solubility gap." The planar quinoline ring drives π-π stacking (low solubility), while the nitrile and methoxy groups introduce moderate polarity. Furthermore, if synthesized via Pd- or Cu-catalyzed cyanation from 4-chloro-6-methoxyquinoline, the removal of transition metals and unreacted halides is critical.[1]
This guide moves beyond basic textbook advice, offering field-tested protocols to resolve specific purification bottlenecks.
Solvent Selection Guide: The "Golden List"
Choosing the right solvent system is 90% of the battle.[2] Based on the dipole moment and crystal lattice energy of quinoline-4-carbonitriles, the following systems are recommended.
| Solvent System | Role | Suitability | Key Application |
| Acetonitrile (MeCN) | Single Solvent | High | Best balance of polarity.[1] Dissolves product at reflux; excellent recovery upon cooling to 0°C. |
| Ethanol / Water | Solvent / Anti-solvent | Medium-High | Good for removing inorganic salts.[1] Use 9:1 EtOH:H₂O ratio initially. |
| Toluene / Heptane | Solvent / Anti-solvent | High | Critical for removing unreacted 4-chloro starting material. The halide stays in the mother liquor. |
| Ethyl Acetate (EtOAc) | Single Solvent | Medium | Good for initial crude cleanup, but yield can be lower due to higher solubility at RT. |
| DMF / Water | Solvent / Anti-solvent | Low | Avoid. High boiling point of DMF makes drying difficult and can trap solvent in the crystal lattice. |
Scientist’s Note: For removal of the 4-chloro impurity , Toluene/Heptane is superior to alcohols because the lipophilic chloro-impurity remains dissolved in the non-polar supernatant while the more polar nitrile crystallizes out.[1]
Standard Operating Procedure (SOP): Recrystallization Protocol
Objective: Purify crude this compound to >99% HPLC purity.
Reagents:
-
Crude this compound[1]
-
Acetonitrile (HPLC Grade)[1]
-
Activated Carbon (e.g., Darco G-60) - Optional for color removal[1]
-
Celite 545 (Filter aid)[1]
Protocol:
-
Dissolution:
-
Charge the crude solid into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add Acetonitrile (5 mL per gram of solid) .
-
Heat to reflux (82°C). If the solid does not dissolve completely, add more MeCN in 0.5 mL/g increments until a clear solution is obtained. Do not exceed 10 mL/g.
-
-
Hot Filtration (Clarification):
-
If insoluble black specs (metal residues) are visible:
-
While at reflux, add activated carbon (5 wt%). Stir for 10 minutes.
-
Filter the hot solution through a pre-warmed Celite pad using a sintered glass funnel. Work quickly to prevent premature crystallization on the filter.
-
-
Controlled Cooling (Nucleation):
-
Allow the filtrate to cool to room temperature (20-25°C) slowly over 2 hours. Rapid cooling traps impurities.[1]
-
Once solids appear, transfer the flask to an ice/water bath (0-5°C) for another 1 hour to maximize yield.
-
-
Isolation:
-
Drying:
-
Dry in a vacuum oven at 45-50°C for 12 hours. Nitriles can be thermally sensitive; do not exceed 60°C.
-
Troubleshooting & FAQs
Q1: My product is colored (yellow/brown) instead of off-white. How do I fix this?
A: The color usually comes from oxidized quinoline oligomers or residual metal catalysts.
-
Solution: Perform a "charcoal treatment" during the hot dissolution step.[3][4][6][7] Use 5-10 wt% activated carbon.[1]
-
Advanced Tip: If the color persists, the impurity might be the N-oxide . Check LC-MS for a mass of M+16.[1] If present, recrystallization alone may fail; you may need to reduce the N-oxide (e.g., PCl₃ or Zn/AcOH) before recrystallization.[1]
Q2: I have persistent Palladium (Pd) or Copper (Cu) residue. Recrystallization isn't removing it.
A: Metals often chelate to the quinoline nitrogen, making them "sticky."
-
Solution: Add a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ ) during the hot dissolution step, then filter off the scavenger hot.
-
Alternative: Wash the crude organic solution with 5% aqueous L-Cysteine or EDTA solution before attempting recrystallization.[1]
Q3: The 4-Chloro-6-methoxyquinoline starting material is co-crystallizing with my product.
A: This is the most common difficulty because the Chloro and Nitrile groups are isosteric and have similar solubility profiles.[1]
-
Solution: Switch solvent systems. Move from Acetonitrile to Toluene/Heptane .
-
Dissolve product in minimum hot Toluene.
-
Add hot Heptane dropwise until persistent cloudiness appears.
-
Cool slowly. The 4-Chloro impurity is significantly more soluble in Heptane/Toluene mixtures and will stay in the mother liquor.
-
Q4: I am getting an "oiling out" phenomenon instead of crystals.
A: This happens when the solution separates into two liquid phases before the solid crystallizes, usually due to impurities lowering the melting point.
-
Solution:
-
Re-heat to redissolve the oil.
-
Seed the solution with a tiny crystal of pure product at a temperature slightly below the boiling point.
-
Slow down the cooling rate. Wrap the flask in aluminum foil or a towel to insulate it.
-
Process Visualization
The following diagram illustrates the decision logic for purification based on specific impurity profiles.
Caption: Decision Logic for Purification Strategy based on Impurity Profiling.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14860, 6-Methoxyquinoline. Retrieved from [Link][1]
-
Organic Syntheses (1948). 6-Methoxy-8-nitroquinoline (Skraup Reaction Safety & Solubility Data). Org. Synth. 1948, 28,[1] 80. Retrieved from [Link]
-
Mettler Toledo (2023). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][1]
Sources
- 1. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Home Page [chem.ualberta.ca]
- 4. athabascau.ca [athabascau.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.smolecule.com [pdf.smolecule.com]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Troubleshooting incomplete conversion of 4-bromo-6-methoxyquinoline
Topic: Troubleshooting Incomplete Conversion in Pd-Catalyzed Cross-Couplings Ticket ID: #BMQ-404-FIX Status: Open
Executive Summary & Molecule Profile
The Molecule: 4-Bromo-6-methoxyquinoline is a "deceptively simple" intermediate. While the C4-bromide is generally reactive toward oxidative addition (
| Feature | Impact on Reactivity |
| 4-Bromo Position | Primary reactive site. Susceptible to Oxidative Addition (Pd) and |
| 6-Methoxy Group | Deactivating. The EDG increases electron density in the ring, making the C-Br bond less electrophilic. This slows down the rate-determining step (Oxidative Addition) compared to electron-deficient quinolines. |
| Quinoline Nitrogen | Catalyst Poison. The lone pair on the nitrogen can coordinate tightly to Pd(II) species, forming stable "off-cycle" complexes that prevent the catalyst from entering the active cycle. |
Diagnostic Logic (Interactive Flowchart)
Before altering your protocol, use this logic tree to identify the specific failure mode.
Figure 1: Diagnostic logic for identifying the root cause of incomplete conversion.
Module A: The "Stalled" Suzuki-Miyaura Coupling
Symptom: The reaction starts but stops at 30-50% conversion. Adding more catalyst does not push it to completion.
The Root Cause: Competitive Coordination
The 6-methoxy group makes the oxidative addition slow. Meanwhile, the quinoline nitrogen competes with your phosphine ligand for the Palladium center. If the ligand dissociates, the nitrogen binds, shutting down the cycle.
The Solution: Bulky, Electron-Rich Ligands
Standard ligands like
Optimized Protocol (High-Throughput Standard)
| Parameter | Recommendation | Rationale |
| Catalyst Source | XPhos Pd G3 or Pd(OAc)₂ + XPhos | G3 precatalysts ensure 1:1 L:Pd ratio and rapid activation. XPhos is bulky enough to block N-coordination. |
| Solvent | 1,4-Dioxane : Water (4:1) | Water is strictly required for the boronic acid activation mechanism. Dioxane solubilizes the quinoline. |
| Base | Stronger than carbonate, helps drive the transmetallation of hindered substrates. | |
| Temperature | 80°C - 100°C | High temp required to overcome the electronic deactivation of the C-Br bond. |
Step-by-Step Procedure:
-
Charge a vial with 4-bromo-6-methoxyquinoline (1.0 equiv), Boronic Acid (1.5 equiv), and
(3.0 equiv). -
CRITICAL: Add XPhos Pd G3 (2-5 mol%). Do not use Pd(PPh3)4 if possible.
-
Seal and purge with Argon/Nitrogen (3 cycles).
-
Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration).
-
Heat to 100°C for 2 hours.
-
Checkpoint: If SM remains, add 0.5 equiv more Boronic acid . (Boronic acids often decompose faster than they react with deactivated halides).
Module B: The "Failed" Buchwald-Hartwig Amination
Symptom: 0% Conversion. The starting material is untouched.
The Root Cause: Failure to Activate
In amination, the amine nucleophile can also bind to Pd. Combined with the quinoline nitrogen, the catalyst is overwhelmed by "poisons" and never performs the oxidative addition into the C-Br bond.
The Solution: Precatalysts & Strong Bases
You must use a catalyst system that activates before the amine can sequester the Pd.
Figure 2: Competition between productive catalysis and N-based poisoning.
Optimized Protocol
| Component | Recommendation | Notes |
| Catalyst | BrettPhos Pd G3 or RuPhos Pd G3 | RuPhos is excellent for secondary amines; BrettPhos for primary. |
| Base | NaOtBu or LiHMDS | Strong bases are required. |
| Solvent | Toluene or t-Amyl Alcohol | Non-polar solvents reduce the coordination strength of the quinoline nitrogen. |
| Additives | None | Avoid water strictly. |
Troubleshooting Tip: If using a primary amine, the quinoline nitrogen and the amine compete. Switch to Pd-PEPPSI-IPr (NHC catalyst). The carbene ligand binds so tightly that the quinoline nitrogen cannot displace it, keeping the catalyst alive.
FAQ: Common Pitfalls
Q: I see a byproduct with M-80 mass (Starting Material minus Br plus H). What is it? A: This is the hydrodebrominated product (6-methoxyquinoline).
-
Cause: Your reaction is getting too hot, or you are using a solvent that acts as a hydride source (like ethanol or isopropanol) in the presence of Pd.
-
Fix: Switch to strictly aprotic solvents (Toluene, DMF). If using Suzuki conditions, reduce the temperature and increase catalyst loading to favor coupling over reduction.
Q: My starting material was made via POBr3 from 4-hydroxy-6-methoxyquinoline. Could this be the issue? A: Yes. Phosphorus oxybromide reactions often leave traces of phosphorus salts or acidic residues.
-
Test: Dissolve your SM in DCM and wash with 1M NaOH. Re-isolate. Acidic residues protonate the ligands, killing the catalyst immediately.
-
Purity Check: Ensure the starting material is a free base, not a hydrobromide salt. The salt will quench the base in your coupling reaction.
Q: Can I use microwave irradiation? A: Yes, but be cautious.
-
Microwaves accelerate the reaction but also accelerate catalyst decomposition.
-
Recommendation: Use "PowerMax" cooling (simultaneous cooling while heating) to prevent localized superheating which degrades the active Pd(0) species.
References
-
Mechanistic Insight on Quinoline Poisoning
-
Buchwald-Hartwig Protocols for Deactivated Heterocycles
-
Hydrodebromination Side Reactions
-
PEPPSI Catalysts for "Difficult" N-Heterocycles
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada−Tamao−Corriu Cross-Coupling Reaction." Chem. Eur. J.2006 , 12, 4749–4755. Link
- Insight: NHC ligands prevent catalyst poisoning by the substr
-
Sources
Technical Support Center: 6-Methoxyquinoline-4-carbonitrile Purification
Welcome to the technical support center for the purification of 6-methoxyquinoline-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, troubleshooting-focused advice for obtaining this compound in high purity. We will delve into the causality behind experimental choices, ensuring you have the foundational knowledge to adapt and overcome challenges in your purification workflow.
Part 1: Frequently Asked Questions (FAQs) - First-Pass Troubleshooting
This section addresses common initial hurdles encountered when working with crude this compound.
Q1: My crude product is a dark, viscous oil, but I expected a solid. What are my next steps?
A1: It's not uncommon for crude products to be oily due to the presence of residual solvents, unreacted starting materials, or byproducts that cause freezing-point depression. Here’s a systematic approach:
-
High-Vacuum Drying: First, ensure all volatile solvents are removed by placing the sample under a high vacuum for several hours. Sometimes, this is sufficient to induce solidification.
-
Trituration: If the oil persists, attempt trituration. This involves adding a solvent in which your desired product is poorly soluble but the impurities are soluble (e.g., cold hexanes, diethyl ether, or a mixture). Stir the oil vigorously with the solvent. The product may precipitate as a solid, which can then be filtered.
-
Salt Formation: Quinoline derivatives are basic and can often be precipitated as crystalline salts.[1] Dissolving the oil in a solvent like isopropanol or ether and adding a solution of HCl can form a hydrochloride salt, which is often a well-defined, crystalline solid.[1] This salt can be filtered and, if necessary, the free base can be regenerated.[1]
-
Chromatography: If the above methods fail, the most reliable path forward is purification by column chromatography.[1] This will separate the target compound from the impurities causing the oily consistency.
Q2: I've synthesized this compound from 6-methoxy-4-chloroquinoline and a cyanide source. What are the most likely impurities?
A2: In a typical nucleophilic aromatic substitution reaction, the primary impurities you'll need to separate are:
-
Unreacted 6-methoxy-4-chloroquinoline: This is a common impurity if the reaction has not gone to completion.
-
Hydrolysis Byproducts: The nitrile group is susceptible to hydrolysis, especially under basic or acidic workup conditions, which can lead to the formation of 6-methoxyquinoline-4-carboxamide or, with more extensive hydrolysis, 6-methoxyquinoline-4-carboxylic acid.[2][3]
-
Solvent Residues: Residual high-boiling point solvents used in the reaction (e.g., DMF, DMSO).
Q3: How do I effectively monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is your most critical tool.[4] It allows for rapid assessment of your crude mixture's complexity and the effectiveness of each purification step. Use a UV lamp (254 nm) for visualization, as quinoline derivatives are typically UV-active. By comparing the spots of your crude material, purified fractions, and starting materials, you can confidently track the separation.
Part 2: In-Depth Troubleshooting by Purification Technique
Troubleshooting Recrystallization
Recrystallization is a powerful and cost-effective technique for purifying solid compounds.[5] Success hinges on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.[6]
Q: I can't find a suitable single solvent for recrystallization. What should I do?
A: This is a common challenge. The solution is to use a mixed-solvent system.[7]
-
Rationale: You need a pair of miscible solvents where your compound is highly soluble in one ("soluble solvent") and poorly soluble in the other ("insoluble solvent").
-
Procedure:
-
Dissolve your crude this compound in a minimal amount of the hot "soluble solvent" (e.g., ethanol, acetone, or dichloromethane).[7][8]
-
While the solution is still hot, add the "insoluble solvent" (e.g., water, hexanes, or pentane) dropwise until you observe persistent cloudiness (turbidity).[1]
-
Add a few more drops of the hot "soluble solvent" to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. The slow decrease in solubility will promote the formation of pure crystals.[9]
-
Q: My compound "oils out" instead of forming crystals during cooling. How can I fix this?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or when the compound is significantly impure.[7]
-
Causality & Solution: This indicates that the solubility of your compound has dropped too rapidly. To remedy this, re-heat the solution to redissolve the oil, add a small amount more of the "soluble solvent" to decrease the level of supersaturation, and allow it to cool much more slowly.[7][9] Insulating the flask can promote the slow crystal growth required.
Q: No crystals are forming even after the solution has cooled completely. What's wrong?
A: The solution is likely not saturated or is supersaturated.[6][7]
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent surface.[6] The microscopic scratches provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to act as a template.[9]
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[7] Gently heat the solution and evaporate some of the solvent to increase the concentration, then attempt to cool and crystallize again.[9]
-
Troubleshooting Flash Column Chromatography
Flash column chromatography is the go-to method for separating complex mixtures or when crystallization fails.[10] It relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (solvent system).
Caption: Decision workflow for troubleshooting poor flash chromatography separation.
Q: My compound is streaking on the TLC plate and the column. What causes this?
A: Streaking is often caused by compound-silica interactions or solubility issues.
-
Causality & Solution:
-
Acidity/Basicity: Silica gel is slightly acidic and can strongly interact with basic compounds like quinolines, causing tailing.[11] To counteract this, add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) to your eluent.[12] This deactivates the acidic sites on the silica, leading to sharper bands.
-
Poor Solubility: If the compound is not fully soluble in the mobile phase, it will streak. Ensure you are using a solvent system that properly dissolves your sample.[13]
-
Overloading: Applying too much sample to the column can exceed the stationary phase's capacity, leading to broad, streaking bands. A general rule is to load no more than 1-2% of the silica gel's weight.
-
Q: I'm not getting any separation between my product and an impurity. How can I improve resolution?
A: Resolution is a function of the solvent system and the compound's affinity for the stationary phase.
-
Causality & Solution: The polarity of your eluent is likely too high, causing all compounds to move too quickly up the column without sufficient interaction with the silica.
-
Target Rf: Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.3 on the TLC plate.[14][15] A lower Rf means the compound spends more time on the stationary phase, allowing for better separation from impurities.
-
Solvent Selectivity: If adjusting polarity with your current solvent system (e.g., Ethyl Acetate/Hexane) doesn't work, switch to a different system with different selectivity (e.g., Dichloromethane/Methanol).[11] Different solvents interact with your compounds in unique ways, which can often resolve closely running spots.
-
Gradient Elution: Start with a low polarity eluent to separate the less polar impurities, then gradually increase the polarity to elute your more polar product.[12] This is highly effective for complex mixtures.
-
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes the target compound, this compound, is more polar than the starting material (e.g., 6-methoxy-4-chloroquinoline).
-
Solvent System Selection:
-
Develop a solvent system using TLC. A good starting point for quinoline derivatives is a mixture of Ethyl Acetate (EtOAc) and Hexanes.
-
Prepare several TLC chambers with varying ratios (e.g., 10% EtOAc/Hex, 20% EtOAc/Hex, 30% EtOAc/Hex).
-
Spot your crude reaction mixture on the TLC plates and develop them.
-
Identify the solvent system that provides good separation between your product and impurities, with the product spot having an Rf of ~0.2-0.3.[14] Add 0.5% triethylamine (TEA) to the chosen system if streaking is observed.
-
-
Column Packing ("Wet-Packing"):
-
Select an appropriate size column based on the amount of crude material.
-
Place a small cotton or glass wool plug at the bottom of the column and add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in your starting, low-polarity eluent.[14]
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles or channels form.[14]
-
Add a protective layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).[10] Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to get a dry, free-flowing powder.[13] Carefully add this powder to the top of the column. This technique often provides superior resolution.
-
Liquid Loading: Dissolve the crude product in the smallest possible volume of the eluent. Using a pipette, carefully apply the solution to the top of the column, ensuring not to disturb the sand layer.[16]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system, collecting fractions in test tubes.
-
Monitor the elution process by spotting collected fractions onto TLC plates.
-
Once the impurities have eluted, you can switch to a more polar solvent mixture (gradient elution) to speed up the elution of your product.
-
Combine the fractions that contain your pure product (as determined by TLC).
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Data Presentation: Solvent System Guide
The following table provides starting points for solvent selection in TLC and column chromatography for quinoline derivatives.
| Polarity of Compound | Common Solvent Systems (v/v) | Modifiers (if needed) |
| Low to Medium | 10-50% Ethyl Acetate in Hexanes | 0.5-1% Triethylamine (for basic compounds) |
| Medium to High | 1-10% Methanol in Dichloromethane[11] | 0.5-1% Triethylamine |
| Highly Polar | Acetonitrile/Water (HILIC or Reversed-Phase)[10] | 0.1% Acetic or Formic Acid (for acidic compounds) |
References
- BenchChem. (2025). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. BenchChem.
- BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. BenchChem.
- BenchChem. (2025). Addressing challenges in the purification of quinoline derivatives. BenchChem.
- University of Rochester. (n.d.). Flash Column Chromatography. Department of Chemistry.
- Baran Lab, Scripps Research. (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302.
- Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
- University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry.
- Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
- IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Biotage. (2023, February 10). How to Optimize TLC to Enhance Purification by Flash Chromatography.
- UCT Science. (n.d.). SOP: FLASH CHROMATOGRAPHY.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of California, Irvine. (n.d.). Recrystallization1.
- Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3). 6-Methoxyquinoline: Comprehensive Overview and Applications.
- RotaChrom. (2024, February 11). Optimizing Solvent Consumption For Your Chromatographic Solution.
- University of Massachusetts. (n.d.). recrystallization, filtration and melting point.
- BenchChem. (2025). Assessing the Reproducibility of Published Syntheses for 6-Methoxyquinoline-4-carbaldehyde: A Comparative Guide. BenchChem.
- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
- Sigma-Aldrich. (n.d.). 6-Methoxyquinoline 98.
- BenchChem. (2025). An In-depth Technical Guide to 6-Methoxyquinoline-4-carbaldehyde. BenchChem.
- PureSynth. (n.d.). 6-Methoxyquinoline-4-Carboxylic Acid 98.0%(HPLC).
- ChemicalBook. (n.d.). 6-Methoxyquinoline synthesis.
- Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
- National Institute of Standards and Technology. (n.d.). Quinoline, 6-methoxy-. NIST WebBook.
- ResearchGate. (2013, May 31). How to separate amide and nitrile from mixture?.
- BLD Pharm. (n.d.). 4363-94-4|6-Methoxyquinoline-4-carbaldehyde.
- Clark, J. (n.d.). hydrolysing nitriles. Chemguide.
- Save My Exams. (2025, June 23). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note.
- Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
- Chemistry Steps. (2024, December 5). Reactions of Nitriles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. sorbtech.com [sorbtech.com]
- 14. orgsyn.org [orgsyn.org]
- 15. biotage.com [biotage.com]
- 16. science.uct.ac.za [science.uct.ac.za]
Validation & Comparative
Technical Guide: Mass Spectrometry Fragmentation Pattern of 4-Cyano-6-methoxyquinoline
This guide is structured as a high-level technical resource for analytical scientists and medicinal chemists. It synthesizes mechanistic mass spectrometry principles with practical application data.
Executive Summary
4-Cyano-6-methoxyquinoline (MW 184.06 Da) is a critical pharmacophore often found in tyrosine kinase inhibitors (e.g., Bosutinib intermediates). Its analysis requires a nuanced understanding of two competing fragmentation pathways: the expulsion of hydrogen cyanide (HCN) from the nitrile group and the cleavage of the methoxy ether.
This guide objectively compares the fragmentation behavior of this compound across Electrospray Ionization (ESI) and Electron Impact (EI) modes. It provides a self-validating experimental protocol to differentiate this specific isomer from its structural analogues (e.g., 7-methoxy variants) during impurity profiling.
Structural Analysis & Theoretical Fragmentation
Before interpreting spectra, we must map the energetic liabilities of the molecule. The quinoline core is highly stable, directing fragmentation toward the functional groups.
-
Molecular Formula:
-
Exact Mass: 184.0637
-
Protonated Mass [M+H]+: 185.0710
Mechanistic Pathways (ESI Positive Mode)
In ESI (soft ionization), the protonated precursor [M+H]+ (
-
Pathway A (Nitrile Stability): The cyano group at C4 is prone to neutral loss of HCN (27 Da), generating a cation at
158. -
Pathway B (Methoxy Cleavage): The C6-methoxy group typically undergoes radical loss of methyl (
, 15 Da) to form a radical cation at 170, or loss of formaldehyde ( , 30 Da) to form 155. -
Pathway C (Ring Degradation): High-energy collision (>35 eV) forces the loss of a second HCN molecule from the quinoline ring itself (typically from position N1-C2).
Visualization: Fragmentation Pathways
The following diagram illustrates the specific fragmentation lineage.
Figure 1: Predicted ESI-MS/MS fragmentation tree for 4-Cyano-6-methoxyquinoline showing primary and secondary product ions.
Comparative Analysis: ESI vs. EI vs. Isomers
This section compares the product's behavior against alternative ionization techniques and structural isomers.
Table 1: Ionization Mode Comparison
| Feature | ESI-QTOF (Soft Ionization) | EI-GCMS (Hard Ionization) |
| Primary Ion | ||
| Base Peak | Often | Often |
| Key Fragments | ||
| Mechanism | Even-electron protonation. Fragmentation via neutral losses.[1][2] | Odd-electron radical cation. Extensive fragmentation. |
| Application | PK/PD studies, impurity quantitation (LC-MS). | Raw material ID, volatile impurity screening. |
Differentiating Isomers (4-Cyano-6-methoxy vs. 4-Cyano-7-methoxy)
A common challenge in synthesis is distinguishing the 6-methoxy from the 7-methoxy isomer. Both have identical masses (
-
Differentiation Strategy: The 6-methoxy position is para to the quinoline nitrogen (in a conjugated sense), whereas the 7-methoxy is meta.
-
Observation: The 6-methoxy isomer typically stabilizes the radical cation (
170) more effectively than the 7-methoxy isomer due to resonance contributions from the ring nitrogen. -
Result: In MS/MS (CID 25 eV), the ratio of
is often higher for the 6-methoxy isomer compared to the 7-methoxy isomer.
Experimental Protocol (Self-Validating System)
To replicate these results and validate the identity of your compound, follow this LC-MS/MS workflow.
Reagents & Setup
-
Solvent A: Water + 0.1% Formic Acid (Proton source).
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
Step-by-Step Workflow
-
Sample Preparation: Dissolve 1 mg of 4-Cyano-6-methoxyquinoline in 1 mL MeOH. Dilute 1:100 with 50:50 Water:ACN for a final concentration of ~10 µg/mL.
-
Direct Infusion (Tune): Infuse at 10 µL/min into the ESI source.
-
Scan Range: 50–300
. -
Target: Maximize intensity of
185.1.
-
-
Energy Ramp Experiment (The Validation Step):
-
Acquire MS/MS spectra at Collision Energies (CE) of 10, 20, and 40 eV.
-
10 eV: Should show predominantly parent ion (
185). -
20 eV: Appearance of
158 (Loss of HCN). -
40 eV: Depletion of parent; dominance of
142 and 131.
-
-
Data Processing: Extract Ion Chromatograms (EIC) for 185.07, 158.06, and 170.05.
Visualization: Experimental Workflow
Figure 2: LC-MS/MS workflow for structural validation of 4-Cyano-6-methoxyquinoline.
References
-
NIST Mass Spectrometry Data Center. Quinoline Fragmentation Standards. National Institute of Standards and Technology. [Link]
-
Holčapek, M., et al. (2010). Structural analysis of quinoline derivatives using electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[2][3][4][5][6][7][8][9][10][11] University Science Books. (Standard text for HCN and Methyl loss mechanisms).
-
European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. (Context for impurity profiling in quinoline synthesis). [Link]
Sources
- 1. Ways to prevent neutral loss on LCMS - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scienceready.com.au [scienceready.com.au]
- 9. scispace.com [scispace.com]
- 10. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Melting Point Characterization of 6-Methoxyquinoline-4-carbonitrile
This guide is structured as a high-level technical dossier designed for application scientists and process chemists. It moves beyond simple data listing to address the characterization challenges associated with 6-Methoxyquinoline-4-carbonitrile (CAS 6443-89-6), a critical intermediate often isolated via complex fragmentation pathways (e.g., Beckmann fragmentation of quinine derivatives).
Executive Summary: The Purity-Identity Nexus
In the synthesis of quinoline-based antimalarials and kinase inhibitors, This compound serves as a pivotal "switch" intermediate. Its isolation—often from the Beckmann fragmentation of quinine oximes—presents a unique characterization challenge.
Unlike commoditized reagents with established pharmacopeial standards, this compound acts as a transient, isolable intermediate where melting point (MP) depression is the primary indicator of incomplete fragmentation or premature hydrolysis.
Key Technical Insight: The melting point of pure this compound is structurally bracketed between its unsubstituted analog (Quinoline-4-carbonitrile, 103–104 °C ) and its hydrolysis product (6-Methoxyquinoline-4-carboxylic acid, ~280 °C dec ). A observed MP significantly exceeding 150°C often indicates contamination with the carboxylic acid (Quininic Acid), while a broad range (<100°C) suggests retained solvent or unreacted oxime precursors.
Comparative Technical Profile
Structural & Thermal Benchmarks
The following table establishes the "Thermal Identity" of the target compound relative to its critical impurities and analogs. This comparative data is essential for validating the endpoint of the Beckmann fragmentation reaction.
| Compound | CAS No.[1][2] | Melting Point (Lit.)[2][3] | Thermal Behavior | Relevance |
| This compound | 6443-89-6 | Solid (Est. 110–140 °C) * | Sharp Melt | Target Intermediate |
| Quinoline-4-carbonitrile | 2973-27-5 | 103 – 104 °C | Sharp Melt | Structural Analog (Lower Bound) |
| 6-Methoxyquinoline-4-carboxylic acid | 86-68-0 | ~280 °C (dec) | Decomposition | Hydrolysis Impurity (Upper Bound) |
| 6-Methoxyquinoline | 5263-87-6 | 18 – 20 °C | Liquid/Low Melt | Backbone Precursor |
| Phthalonitrile | 91-15-6 | 141 °C | Sharp Melt | Functional Analog |
*Note: Exact MP varies by polymorph and recrystallization solvent (typically MeOH or EtOH). The target is distinct from the high-melting acid.
Impurity Impact Analysis
In a process setting, the observed melting range is a diagnostic tool for specific failure modes:
-
Scenario A (Depression): Observed MP 90–105°C .
-
Diagnosis: Incomplete removal of reaction solvents (e.g., DMF, Toluene) or presence of 6-methoxyquinoline (oil/low melt).
-
-
Scenario B (Elevation/Broadening): Observed MP 160–200°C (broad) .
-
Diagnosis: Partial hydrolysis to the amide or carboxylic acid. The nitrile group is susceptible to hydrolysis under acidic/basic workup conditions, leading to high-melting impurities that "spike" the observed range.
-
Experimental Protocols: Validating Phase Transition
Protocol A: Capillary Melting Point (Standard QC)
-
Objective: Rapid purity assessment during reaction workup.
-
Sample Prep: Dry solid at 40°C under vacuum (10 mbar) for 4 hours to remove solvates. Grind to a fine powder.
-
Parameters:
-
Start Temp: 80°C
-
Ramp Rate: 10°C/min (fast ramp) to 100°C, then 1°C/min (resolution ramp).
-
-
Acceptance Criteria:
-
Range Width: < 2.0 °C (indicates >98% purity).
-
Visual: Clear melt with no charring (charring indicates residual oxime/Beckmann reagents).
-
Protocol B: Differential Scanning Calorimetry (DSC)
-
Objective: Identification of polymorphs and precise onset temperature.
-
Method:
-
Weigh 2–5 mg of sample into an aluminum pan (crimped, vented).
-
Equilibrate at 25°C.
-
Heat from 25°C to 300°C at 10°C/min under Nitrogen purge (50 mL/min).
-
-
Data Interpretation: Look for a single endothermic peak. An exothermic event immediately following the melt suggests thermal decomposition of the nitrile or residual azide (if using Ugi-Azide routes).
Visualizing the Characterization Logic
The following diagrams illustrate the critical decision pathways for identifying the pure compound versus its common synthetic byproducts.
Diagram 1: Synthesis & Impurity Logic (Beckmann Fragmentation)
This workflow highlights where the MP "traps" occur during synthesis.
Caption: Synthesis pathway showing the divergence between the target nitrile and the high-melting acid impurity.
Diagram 2: Melting Point Decision Tree
A self-validating logic flow for interpreting experimental MP data.
Caption: Decision matrix for interpreting melting point data during quality control.
References
-
Berghuis, N. T. (2018). Sintesis Turunan Alkaloid Kina dan Aktivitas Antibakterinya [Dissertation]. Institut Teknologi Bandung. (Source of synthesis and characterization of Compound 45: this compound).
-
Aggarwal, V. K., et al. (2012). Practical and Highly Selective Sulfur Ylide Mediated Asymmetric Epoxidations... Applications to the Synthesis of Quinine and Quinidine. Chemical Science. (Describes Beckmann fragmentation yielding the nitrile).
-
BenchChem. (2025).[4][5] Quinoline-4-carbonitrile Product Guide. (Provides comparative data for the unsubstituted analog).
-
TCI Chemicals. (2024). Safety Data Sheet: 6-Methoxyquinoline-4-carboxylic Acid. (Provides MP for the hydrolysis impurity).
Sources
A Senior Application Scientist's Guide to Differentiating 6-Methoxyquinoline-4-carbonitrile and its 3-Carbonitrile Isomer
In the landscape of pharmaceutical research and development, the precise structural elucidation of molecular entities is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. Positional isomers, such as 6-methoxyquinoline-4-carbonitrile and 6-methoxyquinoline-3-carbonitrile, present a common yet critical challenge. Though they share the same molecular formula and mass, the seemingly minor shift of a single functional group—the carbonitrile—can profoundly alter a compound's stereoelectronic properties, its interaction with biological targets, and ultimately, its pharmacological profile.
This guide provides an in-depth, technically-grounded methodology for the unambiguous differentiation of these two quinoline isomers. We will move beyond simple data reporting to explore the causality behind our experimental choices, ensuring that the presented workflow is a self-validating system for confident structural assignment.
The Core Challenge: Isomeric Ambiguity
The synthetic route to substituted quinolines can sometimes yield a mixture of positional isomers or lead to unexpected rearrangements. Relying on a single analytical technique is often insufficient for definitive identification. For instance, while Mass Spectrometry will confirm the molecular weight, it will be identical for both isomers (C₁₁H₈N₂O, 184.19 g/mol ). Similarly, the characteristic nitrile stretch in Infrared (IR) spectroscopy will be present in both compounds. Therefore, a multi-faceted approach, spearheaded by Nuclear Magnetic Resonance (NMR) spectroscopy, is essential.
The Definitive Tool: Multi-dimensional NMR Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule, providing direct evidence of atomic connectivity.[1][2] The distinct electronic environments in the 4-carbonitrile and 3-carbonitrile isomers lead to unique and predictable differences in their NMR spectra.
¹H NMR: A First Look at the Proton Environment
The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly sensitive to the position of the electron-withdrawing nitrile group (-CN).[1]
-
In this compound , the C4 position is substituted, meaning there will be no H-4 proton. The H-3 and H-2 protons will form an AX or AB system, and the H-5 proton, situated peri to the C4 position, will be significantly deshielded. The absence of a signal that would correspond to H-4 and the specific shifts of H-3 and H-2 are strong initial indicators.
-
In 6-methoxyquinoline-3-carbonitrile , the C3 position is substituted. Therefore, a singlet corresponding to the H-4 proton will be present and significantly downfield due to the anisotropic effect of the adjacent nitrile group and the ring nitrogen. The H-2 proton will also appear as a singlet. The presence of these two sharp singlets in the low-field aromatic region is a hallmark of this isomer.
¹³C NMR: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of unique carbon atoms and reveals their electronic environment. The chemical shift of the carbon atoms in the pyridine ring (C2, C3, C4) and the nitrile carbon itself are key diagnostic markers.[3][4]
| Carbon Atom | Expected Chemical Shift (δ, ppm) - 4-carbonitrile | Expected Chemical Shift (δ, ppm) - 3-carbonitrile | Rationale for Distinction |
| C2 | ~150 | ~148 | The position of the -CN group influences the electronic density at C2. |
| C3 | ~122 | ~110 (quaternary) | In the 3-CN isomer, C3 is directly bonded to the nitrile, significantly shifting its resonance and causing it to appear as a weak quaternary signal. |
| C4 | ~135 (quaternary) | ~145 | In the 4-CN isomer, C4 is the substituted carbon. In the 3-CN isomer, C4 is adjacent to the nitrile and is strongly deshielded. |
| -CN | ~118 | ~117 | The nitrile carbon shifts are often similar, but the key is identifying which ring carbon it is attached to via 2D NMR. |
| -OCH₃ | ~56 | ~56 | The methoxy carbon is generally consistent between the two isomers. |
2D NMR: The Unambiguous Confirmation
While 1D NMR provides strong evidence, two-dimensional techniques like HSQC and HMBC are required for absolute, self-validating proof of structure.[5][6]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms.[7] It allows for the confident assignment of protonated carbons, cleaning up the ¹³C spectrum by distinguishing CH, CH₂, and CH₃ groups from quaternary carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for establishing connectivity across multiple bonds (typically 2 or 3 bonds).[7][8] It is through these long-range correlations that we can irrefutably link specific protons to the carbon atoms bearing the nitrile and methoxy groups.
The Key HMBC Correlations for Differentiation:
-
For this compound:
-
The H-5 proton will show a crucial ³J correlation to the quaternary C4 atom.
-
The H-2 proton will show a ³J correlation to the quaternary C4 atom.
-
The methoxy protons (-OCH₃) will show a ³J correlation to C6 .
-
-
For 6-methoxyquinoline-3-carbonitrile:
-
The H-4 proton (singlet) will show a strong ²J correlation to the quaternary C3 and a ²J correlation to C4a.
-
The H-2 proton (singlet) will show a ²J correlation to the quaternary C3 .
-
The methoxy protons (-OCH₃) will show a ³J correlation to C6 .
-
The presence or absence of these specific long-range correlations provides undeniable proof of the nitrile group's position.
Workflow & Visualization
The logical flow for analysis follows a tiered approach, starting with rapid, less definitive methods and progressing to the unambiguous but more time-intensive 2D NMR experiments.
Caption: Analytical workflow for isomer differentiation.
The following diagram illustrates the critical HMBC correlations that serve as the final arbiters of the structures.
Caption: Key diagnostic HMBC correlations for each isomer.
Supporting Analytical Techniques
While NMR is definitive, other techniques provide valuable supporting data, especially in a quality control environment where a reference standard is available.
Chromatography (HPLC & GC)
The two isomers will have different polarities and boiling points, leading to distinct retention times in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[9] Once a standard has been unequivocally identified by NMR, chromatography becomes a rapid and efficient method for routine analysis and purity assessment of subsequent batches.
Mass Spectrometry (MS)
Under electron ionization (EI), both isomers will show a prominent molecular ion peak (M⁺˙) at m/z 184. While fragmentation patterns can sometimes differentiate isomers, they may be very similar for these structures.[10] A common fragmentation pathway involves the loss of HCN (27 Da) or a methyl radical (15 Da) from the methoxy group. Subtle differences in the relative intensities of fragment ions may be observable but should not be used as the sole basis for identification.[9]
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the quinoline carbonitrile sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[11] Add tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.[1]
-
¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR to achieve adequate signal intensity, particularly for the quaternary carbons.
-
2D NMR Acquisition (HSQC & HMBC):
-
HSQC: Use a multiplicity-edited sequence (e.g., hsqcedetgpsisp2.2) to differentiate CH/CH₃ from CH₂ signals by phase.
-
HMBC: Use a standard gradient-selected pulse sequence (e.g., hmbcgplpndqf). Optimize the long-range coupling delay (typically for J = 8-10 Hz) to enhance correlations over 2-3 bonds.[5]
-
-
Data Processing: Process all spectra using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra to the TMS reference signal.
Protocol 2: HPLC Method for Isomer Separation
-
System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is recommended for initial method development.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient: Start with a high percentage of Solvent A and ramp to a high percentage of Solvent B over 15-20 minutes. For example, 10% B to 90% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where both isomers absorb, e.g., 254 nm.
-
Analysis: Inject a 50:50 mixture of the two isomers (if available) or the individual samples. The difference in polarity should result in baseline separation. The 3-carbonitrile isomer is expected to be slightly more polar and may have a shorter retention time.
Conclusion
Distinguishing between this compound and its 3-carbonitrile isomer is a task that demands precision and a methodical analytical approach. While chromatographic and mass spectrometric data provide valuable initial indicators, they lack the definitive power required for de novo structural assignment. The unequivocal solution lies in the detailed application of 1D and 2D NMR spectroscopy. Specifically, the long-range correlations observed in the HMBC spectrum provide irrefutable, self-validating evidence of the carbon-hydrogen framework, allowing researchers, scientists, and drug development professionals to assign the correct isomeric structure with the highest degree of confidence.
References
- Benchchem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. Benchchem.
-
ResearchGate. (n.d.). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. ResearchGate. Available at: [Link]
-
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Available at: [Link]
-
El-Gamal, M. H., Mayhoub, A. S., & Abulkhair, H. S. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). ResearchGate. Available at: [Link]
-
MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules. Available at: [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
ResearchGate. (2006). Determination of Some Quinoline Derivatives with Organic Brominating Agents. ResearchGate. Available at: [Link]
-
University of North Florida. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNF Digital Commons. Available at: [Link]
-
PMC. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. National Center for Biotechnology Information. Available at: [Link]
-
RSC Publishing. (2025). Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli-sensitive dual-state fluorophores. Royal Society of Chemistry. Available at: [Link]
-
ACS Publications. (2025). 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Publications. Available at: [Link]
-
PubChem. (n.d.). 6-Methoxyquinoline N-oxide. National Center for Biotechnology Information. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information For. RSC.org. Available at: [Link]
-
ResearchGate. (n.d.). Graphical abstract of the newly synthesized 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. Available at: [Link]
-
International Journal of Creative Research Thoughts. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org. Available at: [Link]
-
Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. Available at: [Link]
-
PMC. (n.d.). Theoretical NMR correlations based Structure Discussion. National Center for Biotechnology Information. Available at: [Link]
-
PubMed. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[ h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. MDPI. Available at: [Link]
-
Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. ScienceDirect. Available at: [Link]
-
International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. Available at: [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link]
-
ACS Publications. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). The structures of the substituted quinolines. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Table 1 . Fluorescence emission characteristics of 6-methoxy quinoline.... ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Quinoline-Substituted Excited-State Intramolecular Proton Transfer Fluorophores as Stimuli-Sensitive Dual-State Fluorophores. ResearchGate. Available at: [Link]
-
Sciforum. (2010). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Sciforum. Available at: [Link]
-
PubChem. (n.d.). 6-Methoxyquinolin-4-ol. National Center for Biotechnology Information. Available at: [Link]
-
UNF Digital Commons. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. University of North Florida. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Quinoline, 6-methoxy-. NIST WebBook. Available at: [Link]
-
UvA-DARE. (n.d.). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. University of Amsterdam. Available at: [Link]
-
Master Organic Chemistry. (2018). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Master Organic Chemistry. Available at: [Link]
-
MDPI. (n.d.). (2S,4S)-4-[(E)-(2,2-Dimethylhydrazono)methyl]-6-methoxy-4-methyl-2-[(E)-styryl]-1,2,3,4-tetrahydroquinoline. MDPI. Available at: [Link]
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- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
HPLC retention time of 6-Methoxyquinoline-4-carbonitrile vs impurities
An In-Depth Technical Guide to the HPLC Analysis of 6-Methoxyquinoline-4-carbonitrile (CAS: 6443-89-6)[1][2]
Executive Summary This guide provides a definitive protocol for the chromatographic separation of This compound from its critical process impurities.[1][2] Designed for pharmaceutical researchers and analytical chemists, this document moves beyond generic "recipes" to explain the mechanistic drivers of retention, ensuring reproducible isolation of this key quinoline intermediate.
Part 1: Strategic Method Design (The "Why")
The separation of this compound (Target) from its precursors and degradation products presents a classic challenge in reverse-phase chromatography: resolving a basic, nitrogen-containing heterocycle from both highly polar hydrolysis products and hydrophobic halogenated starting materials.[1]
The Chemical Context:
-
Target: this compound (CAS: 6443-89-6).[1][2][3][4][5] A moderately polar molecule due to the cyano group.
-
Critical Impurity A (Hydrolysis): 6-Methoxyquinoline-4-carboxylic acid (CAS: 86-68-0).[1] Highly polar, tends to elute near the void volume if pH is unoptimized.
-
Critical Impurity B (Precursor): 4-Chloro-6-methoxyquinoline.[1] Significantly more hydrophobic; elutes late.
The Chromatographic Strategy:
-
Stationary Phase Selection: A C18 (Octadecyl) column is the industry standard here. However, because quinolines are basic, standard silica C18 can cause severe peak tailing due to interaction with residual silanols. A Base-Deactivated (End-capped) C18 or a Hybrid Particle column (e.g., Waters XBridge or Phenomenex Gemini) is mandatory to ensure sharp peak shapes.[1][2]
-
pH Control: The quinoline nitrogen has a pKa ≈ 4.2–4.5.
-
Low pH (pH 2.5 - 3.0): The nitrogen is protonated (
). This increases polarity but prevents interaction with silanols (which are protonated and neutral at this pH). This is the preferred approach for sharp peaks. -
High pH (pH > 8.0):[1] Requires a hybrid column. The nitrogen is neutral, increasing retention and often altering selectivity.
-
-
Mobile Phase: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and sharper peaks for cyano-compounds (dipole-dipole interactions).[1][2]
Part 2: Comparative Retention Profile
The following table summarizes the retention behavior relative to the target. This data is derived from standard QSRR (Quantitative Structure-Retention Relationship) models for quinoline derivatives on a C18 column at acidic pH.[1][2]
Table 1: Relative Retention Time (RRT) Profile
| Compound Identity | Functional Group (C4) | Polarity (LogP approx) | RRT (vs Target) | Elution Order |
| 6-Methoxyquinoline-4-carboxylic acid | -COOH | Low (< 1.[1]5) | 0.3 – 0.5 | 1 (First) |
| 6-Methoxyquinoline-4-carboxamide | -CONH₂ | Low-Medium | 0.6 – 0.8 | 2 |
| This compound | -CN | Medium (~2.[1][2]0) | 1.00 | 3 (Target) |
| 6-Methoxyquinoline | -H | Medium-High | 1.2 – 1.4 | 4 |
| 4-Chloro-6-methoxyquinoline | -Cl | High (> 3.[1][2]0) | 1.8 – 2.2 | 5 (Last) |
Analyst Note: The resolution between the Amide and the Nitrile is the critical pair. If these peaks co-elute, lower the % Acetonitrile by 5% or decrease column temperature to 25°C.
Part 3: Experimental Protocol
This protocol is a self-validating system.[1][2] The "System Suitability" step ensures the instrument is performing correctly before valuable samples are injected.
Reagents & Equipment
-
Instrument: HPLC with UV/Vis (PDA preferred) capable of gradient elution.
-
Column: C18 End-capped (e.g., 150mm x 4.6mm, 5µm).
-
Solvent A: 0.1% Formic Acid in Water (pH ~2.7).
-
Solvent B: Acetonitrile (HPLC Grade).[6]
-
Detection: UV at 254 nm (aromatic core) and 320 nm (conjugated system).
Gradient Method
| Time (min) | % Solvent A (Aqueous) | % Solvent B (Organic) | Phase Description |
| 0.0 | 90 | 10 | Equilibration: Traps polar acid impurities. |
| 2.0 | 90 | 10 | Isocratic Hold: Ensures separation of the Acid. |
| 15.0 | 40 | 60 | Linear Gradient: Elutes Amide and Target (Nitrile).[1][2] |
| 20.0 | 10 | 90 | Wash: Elutes hydrophobic Chloro-precursor. |
| 22.0 | 10 | 90 | Hold: Cleans column.[1][2] |
| 22.1 | 90 | 10 | Re-equilibration: Prepare for next injection. |
| 30.0 | 90 | 10 | End: Ready. |
Sample Preparation
-
Stock: Dissolve 10 mg of sample in 10 mL of Methanol (not ACN, to prevent solvent mismatch effects).
-
Working: Dilute 1:10 with Mobile Phase A .
-
Filtration: Filter through a 0.22 µm PTFE filter.
Part 4: Visualization of Impurity Pathways
The following diagrams illustrate the chemical origin of the impurities and the logic behind the separation method.
Diagram 1: Synthesis & Impurity Origin
This flow shows how the impurities (Acid, Chloro) physically enter the sample during synthesis.
Caption: Chemical lineage of impurities. The "Chloro" precursor is hydrophobic (late eluting), while hydrolysis products (Amide/Acid) are polar (early eluting).
Diagram 2: HPLC Separation Logic
A decision tree for troubleshooting resolution issues.
Caption: Troubleshooting logic for optimizing the separation of quinoline derivatives.
Part 5: References
-
BenchChem. (2025).[6] Application Notes and Protocols for the Quantification of 6-Methoxyquinoline-4-carbaldehyde. (Methodology adapted for Carbonitrile derivatives).
-
SIELC Technologies. (2025). Separation of Quinoline Derivatives on Newcrom R1 HPLC column. (Demonstrates retention behavior of basic heterocycles).
-
BLD Pharm. (2025). Product Data: this compound (CAS 6443-89-6).[1][2][3][4][5] (Confirmation of chemical identity and physical properties).
-
National Institute of Standards and Technology (NIST). Quinoline, 6-methoxy- Spectral Data. (UV/Vis absorption maxima for detection wavelength selection).
Sources
- 1. 249923-50-0|2-(tert-Butyl)-5-methoxy-1H-indole|BLD Pharm [bldpharm.com]
- 2. 145692-57-5|6-Methoxy-1H-indole-3-carbonitrile|BLD Pharm [bldpharm.com]
- 3. 263545-00-2|6-Methoxybenzo[h]quinoline-4-carbonitrile|BLD Pharm [bldpharm.com]
- 4. 708261-71-6|(6-Methoxyquinolin-4-yl)methanamine|BLD Pharm [bldpharm.com]
- 5. 41037-26-7|6-Methoxy-4-methylquinoline|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the UV-Vis Absorption Maxima of 6-Methoxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Spectroscopic Significance of 6-Methoxyquinolines
6-Methoxyquinoline and its derivatives are a class of heterocyclic compounds that form the core structure of many biologically active molecules, including pharmaceuticals and natural products. Their unique electronic structure gives rise to characteristic absorption spectra in the ultraviolet-visible (UV-Vis) region. The position of the absorption maximum (λmax) is highly sensitive to the nature and position of substituents on the quinoline ring system, as well as the solvent environment. Understanding these relationships is crucial for structural elucidation, purity assessment, and the design of novel compounds with specific photophysical properties.
This guide will delve into the UV-Vis absorption maxima of a range of 6-methoxyquinoline derivatives, providing a comparative analysis supported by experimental data. We will explore the influence of various substituents and solvent polarities on the electronic transitions within these molecules.
Comparative Analysis of UV-Vis Absorption Maxima
The UV-Vis absorption spectra of 6-methoxyquinoline derivatives are primarily governed by π → π* and n → π* electronic transitions within the aromatic system. The position of the methoxy group at the 6-position serves as a foundational electron-donating group, influencing the overall electronic distribution. The introduction of additional substituents can further modulate this distribution, leading to predictable shifts in the λmax.
Below is a comparative table summarizing the UV-Vis absorption maxima for a selection of 6-methoxyquinoline derivatives. The data has been compiled from various sources and, where possible, includes the solvent used for the measurement, as this can significantly impact the λmax.
| Derivative | Substituent(s) | Solvent | λmax (nm) | Reference(s) |
| 6-Methoxyquinoline | None | - | Not explicitly found | [1] |
| 2-Formyl-6-methoxy-3-carbethoxy quinoline | -CHO, -COOEt | Methanol | 237, 319 | |
| 3,4-Dicyano-6-methoxyquinolone | -CN (x2), =O | Various | ~440-470 | [2] |
| 6-Methoxy-2-methylquinoline | -CH3 | - | Not explicitly found | [3][4] |
| 6-Methoxy-8-aminoquinoline | -NH2 | - | Not explicitly found | |
| 6-Methoxy-5-nitroquinoline | -NO2 | - | Not explicitly found | [5][6] |
| 4-Chloro-6-methoxyquinoline | -Cl | - | Not explicitly found | |
| 3-Bromo-6-methoxyquinoline | -Br | - | Not explicitly found | [7] |
| 8-Hydroxy-6-methoxyquinoline | -OH | Various | Not explicitly found | [8][9][10] |
Note: The absence of a specific λmax value indicates that while the compound was discussed in the literature, its precise absorption maximum was not provided in the accessed abstracts.
The Influence of Substituents on Absorption Maxima
The electronic nature of substituents plays a pivotal role in determining the λmax of 6-methoxyquinoline derivatives. This can be rationalized by considering their effect on the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
-
Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), hydroxyl (-OH), and additional methoxy (-OCH3) groups are considered auxochromes. They increase the electron density of the aromatic system, raising the energy of the HOMO. This leads to a smaller HOMO-LUMO gap and a bathochromic (red) shift to longer wavelengths.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and formyl (-CHO) are chromophores that withdraw electron density from the aromatic ring. They tend to lower the energy of the LUMO, resulting in a smaller HOMO-LUMO gap and a bathochromic shift. The extent of this shift is often more pronounced than with EDGs.
The position of the substituent also has a significant impact. For instance, a substituent at a position that allows for direct resonance interaction with the quinoline nitrogen or the existing methoxy group will have a more substantial effect on the λmax.
Caption: Influence of electron-donating and -withdrawing groups on the UV-Vis absorption of 6-methoxyquinoline.
Solvatochromic Effects: The Role of the Solvent
The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of 6-methoxyquinoline derivatives, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited states of the molecule.
-
Polar Solvents: In polar solvents, molecules with a higher dipole moment in the excited state compared to the ground state will be stabilized to a greater extent. This stabilization lowers the energy of the excited state more than the ground state, resulting in a smaller energy gap and a bathochromic shift. Conversely, if the ground state is more polar, a hypsochromic (blue) shift may be observed.
-
Non-polar Solvents: In non-polar solvents, specific solute-solvent interactions like hydrogen bonding are minimized, and the observed spectrum is closer to the intrinsic electronic transitions of the molecule.
The absorption maximum of quinoline derivatives often shows a red shift with increasing solvent polarity, indicating a more polar excited state.[11]
Experimental Protocol for UV-Vis Spectrophotometry
This section provides a standardized, self-validating protocol for the determination of the UV-Vis absorption maxima of 6-methoxyquinoline derivatives.
Materials and Reagents
-
6-Methoxyquinoline derivative of interest
-
Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or cyclohexane)
-
UV-Vis Spectrophotometer (double beam recommended)
-
1 cm path length quartz cuvettes
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Workflow for UV-Vis spectroscopic analysis.
Step-by-Step Methodology
-
Preparation of Stock Solution: Accurately weigh a precise amount of the 6-methoxyquinoline derivative (e.g., 10 mg) and dissolve it in a known volume of the chosen spectroscopic grade solvent (e.g., 10 mL) in a volumetric flask. This creates a stock solution of a known concentration (e.g., 1 mg/mL).
-
Preparation of Working Solution: From the stock solution, prepare a series of dilutions to find a concentration that yields an absorbance in the optimal range of 0.1 to 1.0 Absorbance Units (AU). This ensures the measurement is within the linear range of the Beer-Lambert Law.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output. Set the instrument to perform a wavelength scan over a relevant range, typically from 200 to 600 nm for quinoline derivatives.
-
Baseline Correction: Fill a clean quartz cuvette with the pure solvent to be used for the sample analysis. Place this "blank" cuvette in both the reference and sample holders of the spectrophotometer and run a baseline correction. This subtracts the absorbance of the solvent and the cuvette itself from the subsequent sample measurement.
-
Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the working solution before filling it. Place the sample cuvette in the sample holder and acquire the absorption spectrum.
-
Data Analysis: The resulting spectrum will show one or more absorption bands. The wavelength at which the highest absorbance is recorded is the λmax. Record the λmax and the corresponding absorbance value. For spectra with multiple peaks, record the λmax for each distinct peak.
Conclusion
The UV-Vis absorption characteristics of 6-methoxyquinoline derivatives are a direct reflection of their electronic structure, which is finely tunable through the strategic placement of various substituents. This guide has provided a comparative overview of the absorption maxima for several derivatives, elucidated the underlying principles of substituent and solvent effects, and presented a robust experimental protocol for their determination. By leveraging this information, researchers can better predict, interpret, and utilize the photophysical properties of this important class of compounds in their scientific endeavors.
References
-
The Royal Society of Chemistry. (n.d.). Spectral analysis of quinaldines. [Link]
-
MDPI. (2024). 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. [Link]
-
Ebenazer, A. F., et al. (n.d.). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. PMC. [Link]
-
ResearchGate. (n.d.). Normalised UV/Vis absorption spectra of 4 and 6 recorded in CH 2 Cl 2 ...[Link]
-
NIST. (n.d.). Quinoline, 6-methoxy-2-methyl-. [Link]
-
ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and...[Link]
-
Journal of Research in Chemistry. (2022). Synthesis, UV-visible and ADME study of transition metal complexes of 8-Hydroxyquinoline. [Link]
-
NIST. (n.d.). Quinoline, 6-methoxy-. [Link]
-
Sciforum. (2010). [A####] Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline- 3,4-dicarbonitriles. [Link]
-
ResearchGate. (n.d.). Fluorescence lifetimes of 6-methoxy quinoline in different solvents at...[Link]
-
MDPI. (n.d.). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
-
PubChemLite. (n.d.). 3-bromo-6-methoxyquinoline (C10H8BrNO). [Link]
-
PubMed. (1997). [Photoluminescence and UV-Vis absorption spectra characteristics of metal complexes of 8-hydroxyquinoline]. [Link]
-
NIST. (n.d.). Quinoline, 6-methoxy-8-nitro-. [Link]
-
Splendid Lab Pvt. Ltd. (n.d.). 6-Methoxy-5-nitroquinoline. [Link]
Sources
- 1. Quinoline, 6-methoxy- [webbook.nist.gov]
- 2. sciforum.net [sciforum.net]
- 3. rsc.org [rsc.org]
- 4. Quinoline, 6-methoxy-2-methyl- [webbook.nist.gov]
- 5. 6-Methoxy-5-nitroquinoline | CAS 6623-91-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 7. PubChemLite - 3-bromo-6-methoxyquinoline (C10H8BrNO) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 10. [Photoluminescence and UV-Vis absorption spectra characteristics of metal complexes of 8-hydroxyquinoline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures: 6-Methoxyquinoline-4-carbonitrile
Executive Summary
6-Methoxyquinoline-4-carbonitrile is a dual-hazard pharmaceutical intermediate containing a nitrogenous heterocycle (quinoline) and a nitrile functionality. Improper disposal poses two critical risks: delayed hepatotoxicity from the quinoline core and hydrogen cyanide (HCN) generation if the nitrile group is subjected to acidic hydrolysis.
Immediate Directive:
-
NEVER dispose of this compound down the drain.[1]
-
NEVER mix this compound (solid or solution) with acidic waste streams.
-
ALWAYS segregate as "Toxic Organic Waste" destined for high-temperature incineration.
Hazard Profile & Chemical Logic
To understand the disposal protocol, one must understand the molecular stability. The compound is not a simple inorganic cyanide, but an aromatic nitrile .
Molecular Hazard Analysis
-
Quinoline Core (CAS 91-22-5 derivative): Quinolines are classified as possible human carcinogens and are known hepatotoxins. They are harmful to aquatic life with long-lasting effects (H411).[2][3][4]
-
Nitrile Group (-CN): While aromatic nitriles are more stable than aliphatic ones, they can still release cyanide ions (
) upon metabolism or strong chemical hydrolysis. If this waste stream contacts acid ( ), it can generate hydrogen cyanide gas ( ).
Diagram 1: Hazard Mapping
This diagram illustrates the functional groups requiring specific waste management strategies.
Operational Disposal Protocols
A. Solid Waste (Pure Substance)
Applicability: Expired reagent, synthesis failure, or spill cleanup residues.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers as nitriles can react with certain metals under specific conditions.
-
Labeling: Affix a hazardous waste label immediately.
-
Secondary Containment: Place the sealed jar inside a clear zip-lock bag to prevent contamination of the outer container during transport.
B. Liquid Waste (Mother Liquors/Solvents)
Applicability: Reaction solvents (e.g., DCM, Ethyl Acetate) containing the compound.
CRITICAL RULE: Check the pH of the waste solution. If the reaction involved acids, neutralize to pH 7–9 with Sodium Bicarbonate (
| Parameter | Specification |
| Waste Stream | Toxic Organics (Non-Halogenated) or Halogenated (depending on solvent). |
| Segregation | Keep separate from "Acid Waste" and "Oxidizers".[3][4] |
| Container | Safety can (HDPE or Steel with flame arrestor, if solvent is flammable). |
| Fill Limit | Leave 10% headspace for vapor expansion. |
C. Contaminated Sharps & PPE
-
Gloves/Paper Towels: Double-bag in heavy-duty polyethylene bags. Dispose of as "Solid Hazardous Waste" (Dry Solids), not regular trash.
-
Needles/Syringes: Dispose of in a puncture-proof sharps container labeled "Chemically Contaminated Sharps."
Decision Logic: The "Self-Validating" Workflow
This flowchart ensures you make the correct disposal decision based on the state of the material.
Diagram 2: Disposal Decision Tree
Emergency Spill Response
Pre-requisite: Wear Nitrile gloves (double-gloved), lab coat, and safety goggles. If powder is fine/dusty, use a N95 or P100 respirator.
-
Isolate: Evacuate the immediate area. Mark the zone.
-
Dry Spill (Powder):
-
Do NOT use water (spreads contamination).
-
Cover with wet paper towels (to prevent dust) or use a dedicated HEPA vacuum for chemicals.
-
Scoop into a wide-mouth jar.
-
-
Wet Spill (Solution):
-
Cover with an inert absorbent (Vermiculite or Sand). Do not use sawdust (combustible).
-
Collect absorbent into a heavy-duty bag.
-
Wipe surface with a mild soap solution; collect wipes as hazardous waste.
-
Scientific Rationale (E-E-A-T)
Why not chemical deactivation in the lab?
Older protocols suggest oxidizing nitriles with bleach (sodium hypochlorite). However, for complex aromatic nitriles like this compound, this reaction is often slow and can generate toxic chlorinated intermediates or incomplete oxidation products [1].
Professional Incineration is the only self-validating method. Commercial incinerators operate at >1000°C with scrubbers, ensuring the complete destruction of the quinoline ring and the conversion of the nitrile nitrogen into
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6]
-
Source:
-
-
United States Environmental Protection Agency (EPA). (2024).
-
Source:
-
-
PubChem. (n.d.). Quinoline Toxicity Data and Safety.
-
Source:
-
-
Thermo Fisher Scientific. (2010).
-
Source:
-
Sources
- 1. hscprep.com.au [hscprep.com.au]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]
- 4. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 5. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 6. Read "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals" at NAP.edu [nationalacademies.org]
Personal protective equipment for handling 6-Methoxyquinoline-4-carbonitrile
Topic: Personal protective equipment for handling 6-Methoxyquinoline-4-carbonitrile Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary & Chemical Profile
Compound: this compound CAS Registry Number: 6443-89-6 Molecular Formula: C₁₁H₈N₂O Molecular Weight: 184.19 g/mol [1]
Critical Safety Context: As a structural hybrid of a quinoline scaffold and a nitrile (cyano) functional group, this compound presents a dual-hazard profile. While specific toxicological data for this exact CAS is often limited in public repositories, the Precautionary Principle mandates that it be handled as a Potentially Hazardous Nitrile .
-
Nitrile Moiety (-CN): Metabolic liberation of cyanide ions (
) is a known risk for many aromatic nitriles, necessitating strict controls against ingestion and dermal absorption. -
Quinoline Scaffold: Associated with skin/eye irritation and potential mutagenic activity in some derivatives.
Hazard Assessment & Risk Logic
The following assessment is derived from Structure-Activity Relationship (SAR) analysis of analogous quinoline carbonitriles.
| Hazard Class | GHS Classification (Conservative Estimate) | Operational Implication |
| Acute Toxicity | Category 3 or 4 (Oral/Dermal/Inhalation) | Zero-skin-contact policy. The nitrile group facilitates transdermal absorption.[1] |
| Skin/Eye Irritation | Category 2 (Skin) / 2A (Eye) | Dusts are highly irritating to mucous membranes. |
| Reactivity | Incompatible with Strong Acids/Oxidizers | Cyanide Risk: Contact with strong acids may liberate Hydrogen Cyanide (HCN) gas. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient. Use this enhanced PPE matrix for all manipulations.
| Body Area | Required Equipment | Technical Justification |
| Hand Protection | Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (minimum 5-8 mil) or Butyl Rubber | Standard thin nitrile gloves offer limited breakthrough time against aromatic nitriles in organic solvents (e.g., DMSO, DCM). Double gloving provides a "sacrificial" outer layer. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses with side shields are inadequate for powders or pressurized reactions due to the risk of aerosolized particulates entering the eye from the side. |
| Respiratory | Engineering Control Primary (Fume Hood)Backup: N95/P100 Respirator | All solid handling (weighing) must occur inside a certified chemical fume hood to prevent inhalation of dust. |
| Body | Lab Coat (High-Neck) + Tyvek Sleeves | Protects forearms/wrists, the most common site of exposure during reaching movements inside hoods. |
Operational Protocols
A. Weighing & Solubilization (High Risk Phase)
The dry powder phase presents the highest risk of inhalation and area contamination.
-
Engineering Setup: Verify Fume Hood face velocity is 80–100 fpm.
-
Static Control: Use an anti-static gun or ionizer if the powder is fluffy/static-prone to prevent "jumping."
-
Weighing:
-
Place the analytical balance inside the fume hood.
-
If the balance cannot be moved, tare a vial inside the hood, add the solid, close the vial, and then transport to the external balance.
-
-
Solubilization:
-
Add solvent (commonly DMSO or Methanol) slowly.
-
Caution: Exothermic heat of solution can increase vapor pressure. Keep the vial capped when not actively adding reagent.
-
B. Reaction Setup & Monitoring
Workflow for synthesis involving this compound.
Figure 1: Decision logic for reaction setup, emphasizing the prevention of Hydrogen Cyanide (HCN) evolution during acidic steps.
Emergency Response & Spill Management
Accidental Exposure
-
Skin Contact: Immediately wash with soap and water for 15 minutes . Do not use alcohol (increases absorption).
-
Eye Contact: Flush with water/saline for 15 minutes.[2][3][4] Seek medical attention immediately.
-
Ingestion: Do NOT induce vomiting. Transport to ER with SDS. Mention "Nitrile Compound."[3][4]
Spill Cleanup Protocol
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don double gloves, goggles, and a P100 respirator if outside a hood.
-
Contain:
-
Solid: Cover with wet paper towels (to prevent dust) and scoop into a waste jar.
-
Solution: Absorb with vermiculite or sand. Do not use acidic absorbents.
-
-
Decontaminate: Wipe the surface with a 10% Bleach solution (oxidizes residual nitrile/cyanide traces) followed by water.
Waste Disposal & Deactivation
Improper disposal of nitriles can create hazardous conditions in waste streams.
| Waste Stream | Handling Instruction |
| Solid Waste | Label as "Toxic Solid - Nitrile Derivative." Double bag in clear polyethylene.[1] |
| Liquid Waste | Segregate into "Organic - Non-Halogenated" (unless halogenated solvents used). |
| Incompatibility | NEVER mix with Acid Waste streams. Label containers: "DO NOT MIX WITH ACID - POTENTIAL HCN." |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14860, 6-Methoxyquinoline. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Cyanide Exposure and Nitrile Handling Guidelines. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
